Product packaging for Cinchonidine(Cat. No.:)

Cinchonidine

Cat. No.: B7722743
M. Wt: 294.4 g/mol
InChI Key: KMPWYEUPVWOPIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cinchonidine is a natural chiral alkaloid isolated from the bark of Cinchona plants (such as Cinchona officinalis) and is a stereoisomer of cinchonine . This compound, with the stereochemistry (8α,9R), serves as a versatile building block and organocatalyst in asymmetric synthesis and racemic resolution processes, providing efficient and environmentally friendly access to enantiomerically pure compounds that are critical in pharmaceutical and fine chemical research . In the field of organic chemistry, this compound is a powerful tool in applied Green Chemistry, promoting a wide range of highly enantioselective reactions, including asymmetric Mannich reactions of β-keto esters . Beyond its catalytic applications, this compound is a compound of biological interest. Studies into the spectrum of biological properties of cinchona alkaloids have indicated potential antimalarial, anti-obesity, anti-cancer, anti-oxidant, anti-inflammatory, and anti-microbial activities . Its mechanism of action in a biological context includes inhibition of the Cytochrome P450 2D6 enzyme . This compound Base is supplied as a white to almost white crystalline powder with a purity of >98.0% . It has a melting point of approximately 206 °C and a specific rotation [a]20/D of -105 to -110 deg (C=1, EtOH) . The product is soluble in ethanol, chloroform, and methanol, but is insoluble in water . For product integrity, it is recommended to store this light-sensitive compound in a cool, dark place in well-closed, light-resistant containers . This product is intended for research purposes only and is not for human, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22N2O B7722743 Cinchonidine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19,22H,1,8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPWYEUPVWOPIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cinchonidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030282
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.2 mg/mL at 25 °C
Record name Cinchonidine
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

485-71-2, 118-10-5
Record name CINCHONIDINE
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Record name Cinchonan-9-ol, (9S)-
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Record name Cinchonan-9-ol, (8.alpha.,9R)-
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Record name Cinchonine
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Record name Cinchonidine
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

210.5 °C
Record name Cinchonidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030282
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Cinchonidine in Asymmetric Catalysis

General Principles of Asymmetric Catalysis Mediated by Cinchonidine (B190817)

The efficacy of this compound as a chiral inducer stems from its unique structural features. uevora.pt The molecule possesses a rigid quinuclidine (B89598) skeleton and a quinoline (B57606) ring system, which create a well-defined chiral environment. uevora.ptbohrium.com The tertiary amine of the quinuclidine moiety provides a basic site, while the hydroxyl group at the C9 position can act as a hydrogen-bond donor. dovepress.comuva.nl This bifunctionality is crucial for its catalytic activity, allowing for simultaneous activation of both the electrophile and the nucleophile in a reaction. dovepress.comunits.it

Organocatalysis with this compound and its Derivatives

In the realm of organocatalysis, this compound and its derivatives function as non-metallic catalysts, offering a more environmentally benign alternative to traditional metal-based systems. tut.ac.jp These catalysts are particularly effective due to their ability to be fine-tuned through chemical modification. tut.ac.jp

Derivatives such as 9-amino-9-deoxy-epi-cinchonidine, as well as those incorporating thiourea (B124793) or squaramide moieties at the C9 position, have proven to be highly successful bifunctional organocatalysts. uevora.ptdovepress.comnih.gov For instance, this compound-derived thioureas, while showing low enantioselectivity in the Michael addition of thiophenol to N-cinnamoylbenzamide, have been successfully applied in other reactions. uevora.pt The basic quinuclidine nitrogen activates one reactant while the thiourea group activates the other through hydrogen bonding, leading to highly organized, enantioselective transition states. dovepress.com

The catalytic activity of these derivatives is influenced by the structural features of the this compound scaffold. The quinuclidine ring, being significantly more basic than the quinoline nitrogen, is primarily responsible for the catalyst's basic character. dovepress.com The ability to easily modify the functional groups allows for the creation of a diverse library of catalysts tailored for specific asymmetric transformations, including aldol (B89426) reactions, Michael additions, and cycloadditions. bohrium.comdovepress.com

Heterogeneous Catalysis with this compound-Modified Surfaces

This compound plays a crucial role in heterogeneous catalysis, where it is used to impart chirality to the surfaces of metal catalysts. rsc.orgnih.gov This is typically achieved by adsorbing this compound onto the surface of a noble metal, such as platinum or palladium, supported on materials like alumina (B75360) or silica (B1680970). uevora.ptrsc.org The adsorbed this compound molecules create localized chiral environments on the otherwise achiral metal surface. nih.gov

The interaction between this compound and the metal surface is a key factor. Spectroscopic and theoretical studies have shown that this compound typically adsorbs onto the platinum surface via its quinoline ring. nih.govunige.ch The orientation of the quinoline moiety can vary from nearly parallel to tilted with respect to the surface, depending on factors like hydrogen coverage. nih.gov This adsorption geometry is critical as it dictates the spatial arrangement of the quinuclidine unit, which is responsible for the chiral recognition of the substrate. unige.ch

An alternative to simple adsorption is the covalent tethering of this compound derivatives to the catalyst support. acs.orgrsc.org This approach aims to create more robust and reusable catalysts by preventing the leaching of the chiral modifier into the reaction medium. acs.org Strategies have been developed to selectively anchor this compound molecules adjacent to the metal nanoparticles, ensuring a close proximity between the chiral modifier and the active catalytic sites. rsc.org

Phase-Transfer Catalysis Utilizing this compound Derivatives

This compound derivatives are also highly effective as phase-transfer catalysts (PTCs), facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). uevora.ptbohrium.com This methodology is attractive for industrial applications due to its operational simplicity and mild reaction conditions. bohrium.com

The most common this compound-derived PTCs are quaternary ammonium (B1175870) salts, formed by the N-alkylation of the quinuclidine nitrogen. nih.govrsc.org These chiral ammonium salts can transport an anionic nucleophile from the aqueous phase to the organic phase, where it reacts with an electrophile. The chiral environment provided by the this compound backbone of the catalyst directs the approach of the reactants, leading to the formation of an enantioenriched product. nih.gov

The efficiency and enantioselectivity of these catalysts can be significantly influenced by the nature of the substituent introduced at the quinuclidine nitrogen. For instance, N-arylmethyl substituted cinchonidinium salts have been successfully employed in the asymmetric alkylation of glycine (B1666218) imines to produce α-amino acids. nih.gov Studies have shown that catalysts derived from this compound often lead to the (S)-enantiomer, while its pseudoenantiomer, cinchonine (B1669041), yields the (R)-enantiomer. nih.gov The presence of a free hydroxyl group on the this compound moiety is often crucial for achieving high stereoselectivity. nih.gov

This compound as a Chiral Modifier in Metal-Catalyzed Reactions

This compound and its derivatives are extensively used as chiral modifiers in metal-catalyzed reactions, where they are not the primary catalyst but rather an additive that induces enantioselectivity in an existing catalytic system. uevora.pt This approach has been particularly successful in the field of asymmetric hydrogenation.

Asymmetric Hydrogenation on Chirally Modified Noble Metals

The asymmetric hydrogenation of prochiral substrates using noble metal catalysts chirally modified with this compound is a well-established and powerful method for the synthesis of enantiomerically pure compounds. nih.govnih.gov Platinum and palladium are the most commonly used metals for this purpose. rsc.org The cinchona alkaloid is typically added to the reaction mixture, where it adsorbs onto the metal surface and creates the chiral environment necessary for enantiodifferentiation. rsc.org

The mechanism of enantioselection is complex and involves a specific interaction between the adsorbed this compound, the substrate, and the metal surface. acs.org It is generally accepted that the this compound adsorbs on the platinum surface through its quinoline ring system. acs.org A crucial element of the proposed models is the formation of a diastereomeric complex between the chiral modifier and the substrate, often involving a hydrogen bond between the quinuclidine nitrogen of the this compound and the carbonyl group of the substrate. rsc.orgmdpi.com This interaction favors the adsorption of one of the two prochiral faces of the substrate on the catalyst surface, leading to the preferential formation of one enantiomer of the product. acs.org

The platinum-catalyzed asymmetric hydrogenation of α-activated ketones, such as α-ketoesters, is one of the most studied and successful examples of this technology. rsc.orgacs.org The Orito reaction, the hydrogenation of α-ketoesters over cinchona-modified platinum catalysts, is a landmark in this field. uevora.pt this compound has proven to be a highly efficient modifier for these reactions, often leading to high enantiomeric excesses of the corresponding α-hydroxyesters. acs.org

The presence of this compound not only induces enantioselectivity but can also significantly accelerate the reaction rate, a phenomenon known as ligand acceleration. acs.orgnih.gov This rate enhancement is attributed to a favorable interaction between the this compound and the ketone, which lowers the activation energy of the hydrogenation step. unige.ch

The enantioselectivity of the reaction is highly dependent on various factors, including the structure of the substrate, the nature of the solvent, and the reaction conditions. For instance, in the hydrogenation of trifluoroacetophenone over a this compound-modified Pt/Al2O3 catalyst, the addition of trifluoroacetic acid was found to dramatically increase the enantiomeric excess. rsc.orgnih.gov Spectroscopic studies have provided evidence that a monodentate acid/base adduct, where the carboxylate of the acid interacts with the quinuclidine nitrogen of the adsorbed this compound, is responsible for the improved stereochemical control. nih.gov

SubstrateModifierCatalystSolventEnantiomeric Excess (ee)Reference
Ethyl Pyruvate (B1213749)This compoundPt/Al2O3Toluene97% rsc.org
KetopantolactoneThis compoundPt/Al2O3TolueneHigh rsc.org
TrifluoroacetophenoneThis compoundPt/Al2O3Toluene50% nih.gov
TrifluoroacetophenoneThis compound + TFAPt/Al2O3Toluene92% nih.gov
(E)-2-Benzylidene-1-benzosuberoneThis compoundPalladium BlackToluene53.7% semanticscholar.org
N-(Diphenylmethylene) glycine tert-butyl esterN-benzimidazolemethyl cinchonine quaternary ammonium salt-Dichloromethane94-99% organic-chemistry.org
Modifier–Substrate Interactions and Enantiodifferentiation

The enantioselective outcome in heterogeneous hydrogenation reactions using this compound-modified catalysts is governed by the specific interactions between the this compound modifier and the substrate molecule at the catalyst surface. rsc.orgcapes.gov.br A crucial aspect of this interaction is the formation of a transient diastereomeric complex between the adsorbed this compound and the substrate. acs.org

Theoretical and spectroscopic studies have revealed that a key interaction is the hydrogen bond formed between the protonated quinuclidine nitrogen of this compound and the carbonyl group of the substrate, such as an α-ketoester. acs.orgrsc.org This N-H···O hydrogen bond is considered a primary factor in the enantiodifferentiation process. rsc.org The "open conformation" of this compound, where the quinuclidine nitrogen is accessible, is believed to be the most favorable for this interaction. rsc.org This conformation is generally favored in apolar and protic solvents. rsc.org

The model suggests that this compound effectively "shields" one face of the substrate molecule when the complex is formed. capes.gov.br This shielding effect directs the substrate to adsorb onto the catalyst surface via its unshielded face, leading to the preferential formation of one enantiomer. capes.gov.br The stability of these diastereomeric complexes is a determining factor; the complex leading to the major enantiomer is generally more stable. acs.org While the primary attractive force is hydrogen bonding, repulsive interactions between the modifier and substrate are also thought to play a role in achieving high enantiodifferentiation. acs.org

SubstrateModifierCatalystKey InteractionOutcome
α-KetoestersThis compoundPt/Al₂O₃Hydrogen bonding between quinuclidine N and substrate C=O group. capes.gov.brrsc.orgEnantiodifferentiation through formation of a shielded substrate-modifier complex. capes.gov.br
KetopantolactoneThis compoundPt/Al₂O₃Formation of a surface complex via N-H···O hydrogen bonding. rsc.orgPreferential formation of one enantiomer due to differing stabilities of diastereomeric complexes. rsc.org
Methyl PyruvateThis compoundPtInteraction between adsorbed this compound and the substrate. acs.orgEnantiodifferentiation driven by the 3D structure of the modifier-substrate complex. acs.org
Influence of Support Materials and Pretreatment Methods

The choice of support material and the pretreatment methods applied to the catalyst significantly impact the effectiveness of this compound-modified systems in asymmetric hydrogenation.

Support Materials: Initially, carbon and alumina were the most common supports. rsc.org However, the scope has expanded to include materials like silica, titania, and zeolites. rsc.orgresearchgate.net The textural properties of the support, such as pore size and surface area, are critical. oup.com For the bulky this compound molecule to access the active metal sites, the pore size of the support should be sufficiently large, typically greater than 1-2 nm. rsc.orgresearchgate.net Palladium particles located within micropores can be inaccessible to both the modifier and the substrate, leading to a decrease in both activity and enantioselectivity. oup.com Consequently, nonporous, ultra-fine materials are often preferred as supports. oup.com

The acid-base properties of the support also play a crucial role. rsc.orgresearchgate.net Studies have shown that tuning the acidity or basicity of the support, for instance by adding SiO₂ or Cs₂O to Al₂O₃, can strongly influence both the chemoselectivity and enantioselectivity of the reaction. rsc.orgresearchgate.net This effect is attributed to the alteration of the metal-support interaction, which in turn affects the electronic properties of the platinum particles. rsc.org

Pretreatment Methods: Catalyst pretreatment can dramatically enhance enantioselectivity. A common and effective method is the reduction of the catalyst at elevated temperatures in a hydrogen flow. rero.ch This process is thought to clean the platinum surface of adsorbed impurities and potentially alter the size and shape of the metal particles, leading to a more "selective" surface. researchgate.netrero.ch

Another effective pretreatment is the ultrasonication of the prereduced catalyst in the presence of this compound. rsc.orgresearchgate.net This technique has been shown to yield very high enantiomeric excesses (up to 97% ee for ethyl pyruvate hydrogenation). The positive effect is attributed to a reduction in metal particle size and the creation of a more uniform particle size distribution. rero.ch

Support MaterialPretreatment MethodEffect on Catalysis
Alumina (Al₂O₃)High-temperature reductionImproved enantioselectivity by cleaning Pt surface and modifying particle morphology. researchgate.netrero.ch
Silica (SiO₂)Heat treatmentCan decrease activity and selectivity if Pd particles are in micropores. oup.com
Titania (TiO₂)Precipitation method and reductionHigh enantiomeric excess achieved, potentially due to nonporous nature. oup.com
Various SupportsUltrasonication in presence of modifierEnhanced enantioselectivity (up to 97% ee) due to smaller, more uniform particle size. rsc.orgresearchgate.net
Al₂O₃ with SiO₂ or Cs₂OGradual introduction of acidic/basic componentsAllows tuning of metal-support interaction and electronic properties of Pt, affecting selectivity. rsc.orgresearchgate.net

Osmium-Catalyzed Asymmetric Dihydroxylation of Olefins

This compound and its derivatives serve as highly effective chiral ligands in the osmium-catalyzed asymmetric dihydroxylation (AD) of olefins, a powerful method for synthesizing chiral diols. wiley-vch.deniscpr.res.inmit.edu In this reaction, the cinchona alkaloid ligand coordinates to the osmium tetroxide catalyst, creating a chiral environment that directs the dihydroxylation to one face of the olefin. google.com

The presence of the ligand accelerates the reaction, an effect known as ligand-accelerated catalysis. wiley-vch.de The choice between this compound and its pseudoenantiomer, cinchonine, allows for the selective synthesis of either enantiomer of the diol product. niscpr.res.in Dimeric ether derivatives of the alkaloids, such as those linked by a phthalazine (B143731) (PHAL) or pyrimidine (B1678525) (PYR) spacer, often provide superior enantioselectivity compared to the monomeric alkaloids. princeton.edu

Modifications to the this compound structure have been explored to optimize catalytic performance. For instance, derivatives where the natural vinyl group is hydrogenated (dihydrothis compound) are often used. niscpr.res.in The nature of the substituent at the C9-hydroxyl group is also crucial for high enantioselectivity. mit.edu The reaction is typically performed using a catalytic amount of osmium tetroxide and a stoichiometric co-oxidant, such as N-methylmorpholine-N-oxide (NMO) or potassium ferricyanide, to regenerate the active Os(VIII) species. niscpr.res.inresearchgate.net

Olefin SubstrateLigandCo-oxidant SystemEnantiomeric Excess (ee)
Styrene(CD)₂TP (Terephthalate bisester of this compound)K₃Fe(CN)₆ / K₂CO₃55%
Methyl Cinnamate(CD)₂TPK₃Fe(CN)₆ / K₂CO₃62%
Cyclohexene(DHCD)₂TP (Terephthalate bisester of Dihydrothis compound)K₃Fe(CN)₆ / K₂CO₃65%
1-Hexene(DHCD)₂TPK₃Fe(CN)₆ / K₂CO₃40%
Data sourced from reference niscpr.res.in. DHCD refers to Dihydrothis compound, the hydrogenated form of this compound.

Other Metal-Catalyzed Asymmetric Transformations

Beyond its prominent role in platinum- and osmium-catalyzed reactions, this compound and its derivatives are valuable ligands for a variety of other metal-catalyzed asymmetric transformations. wiley-vch.de The quinuclidine nitrogen is an effective binding site for numerous transition metals, enabling the creation of a wide range of chiral catalysts. wiley-vch.defrontiersin.org

For example, this compound-derived ligands have been employed in:

Palladium-catalyzed reactions: In the enantioselective hydrogenation of α,β-unsaturated acids, palladium catalysts modified with this compound have shown significant success. oup.com

Titanium-catalyzed reactions: A Schiff base derived from a cinchona alkaloid combined with a titanium(IV) complex has been used for the asymmetric epoxidation of N-alkenyl sulfonamides. bohrium.com

The versatility of the cinchona alkaloid framework allows for its adaptation to different metals and reaction types, continually expanding its utility in asymmetric synthesis. bohrium.com

This compound-Derived Organocatalysts in Asymmetric Transformations

In recent decades, this compound and its derivatives have emerged as a privileged class of organocatalysts, driving a vast number of asymmetric transformations without the need for metal catalysts. dovepress.comresearchgate.netuevora.pt This shift contributes to the principles of 'green chemistry'. tut.ac.jp The catalytic prowess of these molecules stems from their inherent structural features: a chiral scaffold with multiple stereocenters, a basic quinuclidine nitrogen, and a hydroxyl group at the C9 position that can act as a hydrogen-bond donor or be readily modified. dovepress.comtut.ac.jp These functionalities can work independently or, more powerfully, in a cooperative, bifunctional manner. dovepress.comnih.gov

Bifunctional Catalysts: Design and Mechanism

The design of bifunctional organocatalysts based on this compound involves modifying the C9-hydroxyl group to introduce an additional hydrogen-bond donating moiety, such as a urea (B33335) or thiourea group. dovepress.comscispace.com This creates a catalyst capable of activating both the nucleophile and the electrophile simultaneously. tut.ac.jpscispace.com

The general mechanism for these bifunctional catalysts involves a dual activation mode. dovepress.comscispace.com The Lewis basic quinuclidine nitrogen activates the nucleophile (e.g., by deprotonating a pronucleophile to generate an enolate). dovepress.comtut.ac.jp Concurrently, the acidic N-H protons of the (thio)urea group activate the electrophile (e.g., a nitroalkene or an imine) through hydrogen bonding. dovepress.comscispace.com This dual activation within a single chiral framework brings the reactants into close proximity in a highly organized, stereochemically defined transition state, leading to high enantioselectivity. dovepress.comnih.gov The rigid, yet tunable, structure of the this compound scaffold creates a "chiral pocket" that dictates the facial selectivity of the reaction. dovepress.com

Catalyst TypeModification at C9Activation ModeExample Reaction
This compound-ThioureaThiourea groupBifunctional: Quinuclidine N acts as base, Thiourea N-H as H-bond donor. dovepress.comscispace.comMichael addition of malonates to nitroalkenes. scispace.com
This compound-UreaUrea groupBifunctional: Quinuclidine N acts as base, Urea N-H as H-bond donor. dovepress.comtut.ac.jpAsymmetric Aldol reactions. dovepress.com
Unmodified this compoundHydroxyl groupBifunctional: Quinuclidine N as base, C9-OH as H-bond donor. nih.govMichael addition of thiols to enones. princeton.edu
Role of Quinuclidine Nitrogen as a Basic Site

The quinuclidine nitrogen is a cornerstone of this compound's catalytic activity in both metal-catalyzed and organocatalytic reactions. dovepress.comfrontiersin.org This tertiary amine is significantly more basic than the nitrogen in the quinoline ring. dovepress.com

In the context of bifunctional organocatalysis, the quinuclidine nitrogen's primary role is to function as a Brønsted base or a Lewis base. dovepress.comcapes.gov.br As a Brønsted base, it can deprotonate a carbon acid (pronucleophile), such as a malonate ester or a nitroalkane, to generate the active nucleophilic species (an enolate or nitronate). dovepress.comscispace.com This is a key step in many C-C bond-forming reactions like Michael and Henry reactions. scispace.com The basicity of this site is crucial; blocking the quinuclidine nitrogen, for example through N-alkylation, often leads to a complete loss of catalytic activity and enantiodifferentiation. acs.orgscielo.br This demonstrates its indispensable role in the catalytic cycle of these bifunctional systems. acs.org

Hydrogen Bonding Activation by Hydroxyl, Urea, and Thiourea Moieties

This compound and its derivatives have emerged as powerful organocatalysts, largely due to their capacity for bifunctional activation. The core structure features a basic quinuclidine nitrogen that can act as a Brønsted base, and a quinoline ring system. Modifications, particularly at the C9 position, have introduced functionalities like hydroxyl, urea, and thiourea groups, which are crucial for the catalyst's activity. dovepress.com

These groups function as hydrogen-bond donors. In a typical catalytic cycle, the hydroxyl, urea, or thiourea moiety activates an electrophilic substrate by forming one or more hydrogen bonds. dovepress.comscispace.com This interaction lowers the energy of the electrophile's Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to nucleophilic attack. Simultaneously, the tertiary amine of the quinuclidine core can deprotonate a pronucleophile, increasing the energy of its Highest Occupied Molecular Orbital (HOMO) and enhancing its nucleophilicity. scispace.comdcu.ie This dual activation, where the catalyst engages both the electrophile and the nucleophile, occurs within a constrained chiral environment, effectively guiding the stereochemical outcome of the reaction. dovepress.com The relative orientation of the quinoline and quinuclidine rings creates a "chiral pocket" that dictates the facial selectivity of the substrate approach. dovepress.com This bifunctional Brønsted acid–hydrogen bonding model is a key principle explaining the success of these catalysts in a wide array of asymmetric transformations. acs.org

Carbon-Carbon Bond Forming Reactions

This compound-based catalysts are highly effective in promoting a variety of asymmetric carbon-carbon bond-forming reactions, which are fundamental transformations in organic synthesis for building molecular complexity. dovepress.com

Asymmetric Aldol Reactions

The asymmetric aldol reaction is a powerful method for constructing carbon-carbon bonds while creating new stereocenters. dovepress.com this compound and its derivatives have been successfully employed as catalysts in these reactions. For instance, novel chiral ammonium salts derived from this compound have been developed as phase-transfer catalysts for the asymmetric aldol reaction to produce β-hydroxy α-amino acids. nih.govnih.gov While some of these new catalysts showed improvements in yield, diastereoselectivity, or enantiomeric excess (ee), achieving high performance in all three areas with a single catalyst remains a challenge. nih.gov

This compound-derived catalysts have also been applied to the aldol reactions of isatins. dovepress.com In one study, a zirconium phosphonate-supported 9-amino-9-deoxy-epi-cinchonidine catalyst was used for the reaction between benzaldehydes and cyclohexanone (B45756) in an aqueous medium, where the inorganic support played a key role in determining the product's configuration and enantioselectivity. dovepress.com The mechanism often involves the quinuclidine nitrogen generating an enolate from a ketone or aldehyde, while a hydrogen-bonding moiety, such as a urea group, activates the isatin (B1672199). dovepress.com

Research Findings on this compound-Catalyzed Asymmetric Aldol Reactions

Catalyst TypeReactantsKey FindingReference
This compound-derived chiral ammonium salts (Phase-Transfer Catalysts)Glycine derivatives and aldehydesProduces β-hydroxy α-amino acids. Modifications at the C3-vinyl group led to catalysts with improved yield, syn/anti ratio, or ee. nih.govnih.gov
Zirconium phosphonate-supported 9-amino-9-deoxy-epi-cinchonidineBenzaldehydes and cyclohexanoneA heterogeneous and recyclable catalyst effective in aqueous media. The inorganic backbone influenced stereoselectivity. dovepress.com
This compound-derived urea catalystIsatins and ketones/aldehydesThe catalyst operates via a dual activation mechanism: the quinuclidine nitrogen forms the enolate, and the urea moiety activates the isatin via H-bonding. dovepress.com
Cinchonidinium fluoridesEnol silyl (B83357) ethers and aldehydesThe stereochemical outcome of the reaction is primarily determined by the stereochemistry of the hydroxymethyl-quinuclidine fragment of the catalyst. clockss.org
Mannich-Type Reactions

The Mannich reaction is a fundamental C-C bond-forming reaction for the synthesis of β-amino carbonyl compounds. This compound and its pseudoenantiomer, cinchonine, can catalyze the enantioselective Mannich reaction of β-keto esters with acyl aryl imines with catalyst loadings of 10 mol %. nih.govcapes.gov.br These reactions produce highly functionalized products in good yields (81-99%) and high enantioselectivities (80-96% ee). nih.gov Similarly, this compound-derived urea catalysts have been shown to be effective in the conjugate addition of 1,3-dicarbonyl compounds to β-substituted 2-enoylpyridines, affording products in excellent yields and enantioselectivity. dovepress.com The use of pseudoenantiomeric catalysts allows access to both enantiomers of the product with comparable selectivity. dovepress.com

The scope of the reaction has been extended to include α-amido sulfones as acyl imine precursors, which react with dicarbonyl compounds in the presence of a this compound catalyst. nih.gov Furthermore, this compound-derived thiourea catalysts have been successfully used in the Mannich-type reaction of imines with malonate esters to synthesize chiral β-amino esters containing benzothiophene (B83047) and benzothiazole (B30560) moieties, achieving high yields and excellent enantioselectivities (up to 86% yield, >99% ee). mdpi.com

Research Findings on this compound-Catalyzed Mannich-Type Reactions

CatalystReactantsYieldStereoselectivityReference
This compound (10 mol %)β-Keto esters and acyl aryl imines81-99%80-96% ee, 1:1 to >95:5 dr nih.govcapes.gov.br
This compound-derived urea1,3-Dicarbonyl compounds and β-substituted 2-enoylpyridinesExcellentExcellent ee dovepress.com
This compound (10 mol %)Dicarbonyl compounds and α-amido sulfonesGoodHigh ee, 1:1 to >95:5 dr nih.gov
This compound-derived thioureaImines and malonate ester~86%>99% ee mdpi.com
Michael Addition Reactions

This compound derivatives, especially those incorporating a thiourea or squaramide moiety, are highly effective bifunctional catalysts for the asymmetric Michael addition. These catalysts have been used in the addition of various Michael donors to nitroolefins. dovepress.com For example, a this compound-derived thiourea was used to catalyze the asymmetric Michael addition of 3-substituted-N-Boc-oxindoles to a vinyl bisphosphonate, yielding adducts with a quaternary carbon stereocenter. dovepress.com

The bifunctional nature of this compound-squaramide catalysts has been harnessed for the enantioselective 1,4-Michael addition of pyrazolin-5-ones to 2-enoylpyridines, producing optically active heterocyclic compounds with yields up to 88% and enantiomeric excess up to 96%. rsc.org DFT studies on the sulfa-Michael addition catalyzed by a cinchona alkaloid-squaramide confirmed a bifunctional mechanism where the catalyst activates both substrates via hydrogen bonding and Brønsted acid-base interactions. acs.org

Research Findings on this compound-Catalyzed Michael Addition Reactions

Catalyst TypeMichael DonorMichael AcceptorYieldEnantiomeric Excess (ee)Reference
This compound-derived thiourea3-Substituted-N-Boc-oxindolesVinyl bisphosphonateNot specifiedNot specified dovepress.com
This compound-squaramidePyrazolin-5-ones2-EnoylpyridinesUp to 88%Up to 96% rsc.org
9-Amino(9-deoxy) epicinchonine thioureaDimethyl malonateβ-NitrostyreneExcellentHigh rsc.org
This compound-derived urea1,3-Dicarbonyl compoundsβ-Substituted 2-enoylpyridinesExcellentExcellent dovepress.com
Cycloaddition Reactions (e.g., [2+2], [3+2], [4+2])

This compound and its derivatives serve as effective catalysts for various asymmetric cycloaddition reactions, which are powerful tools for constructing cyclic and heterocyclic systems. dovepress.com

In the realm of [4+2] cycloadditions, this compound has been used to catalyze the asymmetric Diels-Alder reaction between 3-hydroxy-2-pyrone and dienophiles. researchgate.net Thiourea-substituted this compound derivatives have also been applied to the Diels-Alder reaction of 2-pyrones with α,β-unsaturated electrophiles. scispace.com The proposed mechanism involves a HOMO-elevating interaction between the quinuclidine nitrogen and the diene's hydroxy group, and a LUMO-lowering hydrogen-bonding interaction from the thiourea group to the dienophile. scispace.com An inverse-electron demand Aza-Diels-Alder reaction has also been reported using a this compound derivative bearing an aminocyclobutene-dione moiety. buchler-gmbh.com

An example of a this compound-catalyzed cascade reaction involving a [4+3] cycloaddition has been demonstrated. acs.org The reaction between N-aryl-α,β-unsaturated nitrones and 1-ethynylnaphthalen-2-ols proceeds through a [4+3] cycloaddition followed by several rearrangements and cyclizations to yield complex oxazabicyclo[4.2.1]nonanones. acs.org Additionally, protonated cinchonine, a diastereomer of this compound, has been shown to catalyze the [3+2] cycloaddition of CO2 to N-alkyl aziridines to form oxazolidin-2-ones under ambient conditions. nih.gov

Knoevenagel Condensation

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between a carbonyl compound (an aldehyde or ketone) and an active methylene (B1212753) compound. researchgate.netrsc.org The reaction is typically base-catalyzed. Cinchona alkaloids, including this compound, can serve as effective organocatalysts for this transformation. rsc.org The catalytic activity stems from the basicity of the quinuclidine nitrogen, which is capable of deprotonating the active methylene compound to generate a carbanion/enolate. rsc.org This nucleophile then attacks the carbonyl carbon of the aldehyde or ketone. The subsequent steps of proton transfer and dehydration lead to the final condensed product. This compound has been employed as a catalyst in these reactions, often under solvent-free conditions. rsc.org The mechanism is consistent with general base catalysis, where the rate-determining step can be the final elimination of a hydroxide (B78521) ion from an intermediate. rsc.org

Carbon-Heteroatom Bond Forming Reactions

This compound and its derivatives have proven to be highly effective organocatalysts in a variety of asymmetric carbon-heteroatom bond-forming reactions. princeton.edu These reactions are fundamental in organic synthesis for creating chiral molecules with stereocenters containing atoms like nitrogen, oxygen, sulfur, or halogens. The unique scaffold of the cinchona alkaloid allows for multiple points of interaction with substrates, facilitating highly stereocontrolled transformations. researchgate.net Modifications to the this compound structure, particularly at the C9 hydroxyl group or the quinoline ring, have led to the development of specialized catalysts with enhanced reactivity and selectivity for specific applications. rsc.org

Strecker Reactions

The Strecker reaction, which involves the addition of cyanide to an imine, is a classic and efficient method for synthesizing α-aminonitriles, valuable precursors to α-amino acids. thieme-connect.de this compound-derived catalysts have been successfully employed to control the stereochemistry of this transformation.

For instance, catalysts generated in situ from cinchonine (a pseudoenantiomer of this compound), an achiral 2,2′-biphenol derivative, and titanium(IV) isopropoxide have shown high efficiency in the cyanation of both N-tosyl aldimines and ketimines using trimethylsilyl (B98337) cyanide as the cyanide source. thieme-connect.de These reactions produce a variety of α-aminonitriles in excellent yields and with high enantiomeric excesses. thieme-connect.de Similarly, thiourea derivatives of cinchonine have been used for the cyanation of N-Boc protected isatin imines, affording the products in high yields (81–95%) and with outstanding enantioselectivity (90–>99% ee). dovepress.com These bifunctional catalysts are believed to activate the imine through hydrogen bonding with the thiourea moiety, while the basic quinuclidine nitrogen facilitates the delivery of the cyanide nucleophile.

Hydrosilylation of Imines

The asymmetric hydrosilylation of imines is a powerful method for the synthesis of chiral amines. This compound-derived catalysts have emerged as effective promoters for this transformation, typically using trichlorosilane (B8805176) as the hydrosilylating agent. dovepress.comuevora.pt

A notable example is the development of a cationic picolinamide (B142947) catalyst derived from epi-cinchonidine. dovepress.com This catalyst, prepared through amide coupling and methylation, has been successfully applied to the asymmetric reduction of a wide range of aryl ketimines. dovepress.com The reactions generally proceed with good stereochemical efficiency, yielding chiral secondary amines. dovepress.com It was observed that imines bearing a 4-methoxyphenyl (B3050149) group on the nitrogen atom tended to give higher enantioselectivity. dovepress.com This method was also extended to immobilized catalysts, allowing for their use in continuous flow processes, which is advantageous for larger-scale synthesis. uevora.pt

CatalystSubstrate (Imine)Hydrosilylating AgentYield (%)ee (%)Ref
epi-Cinchonidine-derived cationic picolinamideVarious aryl ketiminesHSiCl₃GoodUp to 98% dovepress.comresearchgate.net
Polymer-immobilized this compound-picolinamide(E)-N,1-diphenylpropan-1-imineHSiCl₃ExcellentHigh uevora.ptbuchler-gmbh.com
Alcoholysis of Cyclic Anhydrides (Desymmetrization, Kinetic Resolution, Dynamic Kinetic Resolution)

The enantioselective alcoholysis of cyclic anhydrides catalyzed by cinchona alkaloids is a versatile strategy for producing valuable chiral hemiesters. units.it Depending on the nature of the starting anhydride (B1165640), this transformation can be classified as a desymmetrization, a kinetic resolution (KR), or a dynamic kinetic resolution (DKR). units.itresearchgate.net this compound and its derivatives, particularly those modified at the C9-hydroxyl group, act as highly effective nucleophilic or general base catalysts in these ring-opening reactions. capes.gov.brnih.govresearchgate.net

Desymmetrization: In the desymmetrization of meso-cyclic anhydrides, the chiral catalyst selectively attacks one of the two enantiotopic carbonyl groups, leading to a single, highly enantioenriched hemiester product. units.itcapes.gov.br Quinine (B1679958) (the pseudoenantiomer of quinidine) mediated alcoholysis of a meso-anhydride intermediate has been a key step in an efficient asymmetric synthesis of the antifungal agent BAY 10-8888/PLD-118. researchgate.net this compound-derived thiourea organocatalysts have also been used for the desymmetrization of cyclic meso-anhydrides with nitroallylic alcohols, yielding hemiesters with up to 99% ee. researchgate.net

Kinetic Resolution (KR): When a racemic mixture of a chiral anhydride is used, the catalyst can selectively react with one enantiomer faster than the other. This process, known as kinetic resolution, allows for the separation of the enantiomers, providing an enantioenriched hemiester and the unreacted, enantioenriched anhydride. units.it this compound-derived catalysts have been applied in the kinetic resolution of racemic secondary nitroallylic alcohols combined with the simultaneous desymmetrization of prochiral cyclic anhydrides, affording hemiesters with up to 99% ee and recovering the alcohol with up to 95% ee. nih.gov A parallel kinetic resolution (PKR) of monosubstituted succinic anhydrides has also been achieved using modified cinchona alkaloids, transforming both enantiomers of the starting material into different, optically active products. units.itresearchgate.net

Reaction TypeCatalystSubstrateNucleophileYield (%)ee (%)Ref
DesymmetrizationThis compound-thiourea3-substituted glutaric anhydrideNitroallylic alcoholHighUp to 99 researchgate.netnih.gov
Kinetic ResolutionQuinine-derivedRacemic N-carboxy anhydridesVarious alcoholsExcellentHigh units.itresearchgate.net
Dynamic Kinetic Resolution(DHQD)₂AQNRacemic phenyl O-carboxy anhydrideMethanolHighHigh units.ite-bookshelf.de
Cyanation of Ketones

The enantioselective addition of cyanide to ketones produces chiral cyanohydrins, which are versatile building blocks for various biologically active molecules. bohrium.com Cinchona alkaloids, acting as chiral Lewis bases, have been shown to catalyze this reaction effectively. princeton.edu

Early work demonstrated that natural cinchona alkaloids could catalyze the reaction, although with moderate enantioselectivity. units.it Significant improvements were made by Deng and coworkers, who developed modified cinchona alkaloid catalysts for the cyanocarbonation of ketones using alkyl cyanoformates as the cyanide source. princeton.eduunits.it This approach avoids the direct use of highly toxic HCN gas. The reaction between a ketone and ethyl cyanoformate, catalyzed by a modified this compound derivative, can produce the corresponding cyanohydrin carbonate with high enantioselectivity. princeton.edu The success of these catalysts stems from their ability to act as effective chiral Lewis bases or nucleophilic catalysts. units.it

CatalystSubstrate (Ketone)Cyanide SourceYield (%)ee (%)Ref
Modified this compoundVarious ketonesEthyl CyanoformateGood-ExcellentUp to 96 princeton.edursc.org
Cinchonine/Ti(OiPr)₄/BiphenolAryl ketonesTMSCNExcellentExcellent thieme-connect.debuchler-gmbh.com
Enantioselective Sulfonimidamide Acylation

Chiral sulfonimidamides are emerging as important pharmacophores in medicinal chemistry. nih.gov A significant advance in accessing these structures has been the development of an enantioselective acylation of unprotected sulfonimidamides via desymmetrization, catalyzed by a cinchona-phosphinate catalyst. nih.govnih.gov

This method achieves the desymmetrization of prochiral, unprotected sulfonimidamides through an asymmetric acylation process. nih.gov The reaction is highly efficient, providing the desired N-trifluoroacetyl-sulfonimidamides in excellent yields and with high enantioselectivity, crucially avoiding the formation of bis-acylated byproducts. nih.govnih.gov Mechanistic studies, combining data science with traditional physical organic techniques, have revealed that the turnover-limiting step is the collapse of a tetrahedral intermediate. nih.gov This integrated approach has also provided key insights into the catalyst-substrate interactions that govern the high enantioselectivity observed. nih.govresearchgate.net The use of a naturally occurring this compound catalyst was also found to be effective in related transformations. researchgate.net

CatalystSubstrateAcylating AgentYield (%)ee (%)Ref
Cinchona-phosphinateUnprotected sulfonimidamidesTrifluoroacetic anhydrideExcellentExcellent nih.govnih.gov
This compoundRacemic sulfinamides (DKR)Sulfonyl chloride / Alcohol5091 researchgate.net
Enantioselective Fluorination

The introduction of fluorine into organic molecules can dramatically alter their physical and biological properties, making enantioselective fluorination a highly valuable transformation. For years, the organocatalytic α-fluorination of simple ketones remained a significant challenge. nih.gov

A breakthrough was achieved with the development of primary amine catalysts derived from Cinchona alkaloids. nih.gov A catalyst based on 9-amino(9-deoxy)epi-cinchonine, identified through high-throughput screening, proved to be highly effective for the direct and asymmetric α-fluorination of a variety of cyclic ketones using N-fluorobenzenesulfonimide (NFSI) as the electrophilic fluorine source. nih.govescholarship.org This system provides access to α-fluoroketones with excellent diastereo- and enantioselectivity. nih.gov For example, the fluorination of (R)-3-methyl cyclohexanone proceeds with nearly perfect trans diastereoselectivity and 99% ee. nih.gov Furthermore, using the pseudoenantiomeric this compound-derived catalyst (epi-9-amino-9-deoxy-cinchonidine) allows for the synthesis of the corresponding cis fluorinated product with similarly high efficiency and stereocontrol. nih.gov Density functional theory (DFT) calculations have provided a rationale for the origin of this stereocontrol, highlighting the importance of a chair-like seven-membered ring in the fluorine transfer transition state. acs.org

Derivatization Strategies for Enhanced Catalytic Performance

This compound, a naturally occurring Cinchona alkaloid, serves as a versatile scaffold for the development of chiral organocatalysts. dovepress.com Its inherent chirality, coupled with the presence of reactive functional groups, allows for a wide range of modifications to enhance its catalytic activity and selectivity in asymmetric synthesis. These derivatization strategies focus on introducing new functionalities, altering the steric and electronic properties of the molecule, and creating more complex catalytic systems.

C9-Substituted Derivatives (e.g., thioureas, squaramides, amines)

Modification at the C9 hydroxyl group of this compound is a prevalent strategy to create highly effective bifunctional catalysts. dovepress.com The introduction of hydrogen-bonding moieties like thioureas, squaramides, and amines at this position, in conjunction with the basic quinuclidine nitrogen, allows for the simultaneous activation of both the nucleophile and the electrophile. dovepress.comacs.orgscilit.com

Thiourea Derivatives: this compound-derived thioureas are powerful bifunctional organocatalysts. dovepress.com The thiourea group acts as a hydrogen-bond donor, activating the electrophile, while the quinuclidine nitrogen functions as a Brønsted base to deprotonate the nucleophile. acs.orgscilit.com These catalysts have been successfully employed in a variety of asymmetric reactions, including Michael additions and aldol reactions. dovepress.comacs.org For instance, in the conjugate addition of nitromethane (B149229) to trans-chalcones, cinchona-derived thiourea catalysts have afforded the corresponding products in high yields and good enantioselectivities. acs.org

Squaramide Derivatives: Similar to thioureas, squaramides are excellent hydrogen-bond donors and have been incorporated at the C9 position of this compound to create potent bifunctional catalysts. dcu.ieacs.org this compound-derived squaramides have demonstrated high efficiency in asymmetric Michael additions. acs.org The rigid structure of the squaramide moiety can lead to a more organized transition state, often resulting in superior enantioselectivity compared to their thiourea counterparts in certain reactions. dcu.ie

Amine Derivatives: The conversion of the C9-hydroxyl group to an amino group furnishes C9-amino this compound derivatives, which are effective organocatalysts, particularly in aldol and Mannich reactions. dovepress.com For example, 9-amino-9-deoxy-epi-cinchonidine has been used to catalyze the asymmetric aldol reaction between isatins and pyruvic aldehyde dimethyl acetal, yielding the R-isomer of the product with high enantioselectivity. dovepress.com These primary amine catalysts can operate through an enamine-based mechanism. acs.org

Table 1: Performance of C9-Substituted this compound Derivatives in Asymmetric Reactions

Reaction TypeCatalyst TypeSubstratesProduct YieldEnantiomeric Excess (ee)Reference
Aldol Reaction9-Amino-9-deoxy-epi-cinchonidineIsatins and pyruvic aldehyde dimethyl acetal87%-96%89%-97% (R-isomer) dovepress.com
Michael AdditionThis compound-derived thioureaNitromethane and trans-chalconesHighGood acs.org
Michael AdditionThis compound-derived squaramide2-Oxocyclopentanecarboxylate and trans-β-nitrostyreneModerateLower than cinchonine-derived squaramide acs.org

This table presents a selection of research findings and is not exhaustive.

Quaternized Ammonium Salts

Quaternization of the quinuclidine nitrogen atom in this compound derivatives leads to the formation of chiral phase-transfer catalysts (PTCs). clockss.orgnih.gov These catalysts are particularly effective in promoting asymmetric reactions between immiscible reactants. The introduction of a substituent, typically an arylmethyl group like benzyl (B1604629) or 9-anthracenylmethyl, on the quinuclidine nitrogen is a key modification. clockss.org

The catalytic cycle involves the formation of a lipophilic ion pair between the quaternary ammonium cation and the anionic nucleophile, which is then transferred into the organic phase to react with the electrophile. The steric and electronic properties of the N-substituent, as well as modifications at the C9-hydroxyl group, significantly influence the catalyst's performance. clockss.org For example, N-9-anthracenylmethyl-substituted cinchonidinium salts have shown significantly increased levels of enantioselectivity in the alkylation of glycine Schiff base derivatives compared to their N-benzyl counterparts. clockss.org

Table 2: Influence of N-Substituent on this compound-Derived Quaternary Ammonium Salt Catalysts

N-SubstituentReactionEnantioselectivityReference
BenzylAlkylation of indanone derivativesFoundational clockss.org
9-AnthracenylmethylAlkylation of glycine Schiff base derivativesSignificantly increased clockss.org
2,3,4-TrifluorobenzylAldol reaction of β-hydroxy α-amino acidsGood ee for syn diastereomers nih.gov

This table illustrates the impact of different N-substituents on the enantioselectivity of reactions catalyzed by quaternized this compound derivatives.

Polymeric Cinchona Catalysts

To address challenges associated with catalyst separation and recycling, this compound derivatives have been immobilized on polymeric supports. nih.govresearchgate.net This strategy creates heterogeneous catalysts that can be easily recovered by filtration and potentially reused, aligning with the principles of green chemistry. acs.orgnih.gov

Polymeric this compound catalysts can be prepared through several methods, including:

Anchoring to pre-formed polymers: this compound can be N-alkylated using polymeric benzyl halides, such as Merrifield resin. nih.gov

Copolymerization: this compound can be copolymerized with other monomers, like acrylonitrile, followed by quaternization to generate the active catalytic sites. nih.gov

Polymerization of this compound dimers: Dimeric this compound units can be polymerized with achiral comonomers to create main-chain chiral polymers. researchgate.netbu.ac.bd For instance, a this compound dimer synthesized via a Heck coupling reaction can undergo quaternization polymerization with a dihalide to yield a chiral quaternary ammonium polymer. bu.ac.bd

These polymeric catalysts have been successfully applied in various asymmetric reactions, including alkylations and Michael additions, often demonstrating comparable or even enhanced reactivity and enantioselectivity compared to their monomeric counterparts. acs.orgresearchgate.netresearchgate.net For example, a polymer-supported this compound-derived thioamide catalyst was effective in the enantioselective decarboxylative protonation of malonic acid half-oxyesters, and could be recovered and reused without a significant loss of activity. researchgate.net

Dimeric Cinchona Alkaloid Catalysts

Dimeric Cinchona alkaloids are synthesized by linking two monomeric units, which can lead to catalysts with enhanced stereoselectivity. nih.govnih.gov These dimers can be constructed through various synthetic routes, exploiting the reactivity of the C9-hydroxyl group, the quinuclidine nitrogen, the quinoline ring, or the vinyl group. nih.gov

The linking bridge between the two alkaloid units plays a crucial role in determining the catalyst's properties. Dimeric this compound-derived phase-transfer catalysts have been developed where two cinchonidinium units are connected by linkers such as xylene or benzophenone. rsc.orgresearchgate.net These dimeric catalysts have shown high efficiency in the asymmetric alkylation of glycine derivatives, sometimes under milder conditions and with lower catalyst loadings compared to monomeric catalysts. rsc.org For instance, a dimeric cinchonidinium salt with a meta-xylene linker proved to be a highly efficient phase-transfer catalyst for the enantioselective alkylation of N-(diphenylmethylene)glycine tert-butyl ester, achieving high enantiomeric excesses. researchgate.net

In some cases, dimeric catalysts can offer superior enantioselectivity. For example, a dimeric epi-dihydrothis compound thiourea catalyst provided a higher level of enantioselectivity in the dynamic kinetic resolution of racemic azalactones compared to its monomeric counterpart. nih.gov

Epi-Vinyl Modification for Improved Reactivity and Stereoselectivity

Structural studies of pseudoenantiomeric Cinchona alkaloid catalysts have revealed that the orientation of the vinyl group on the quinuclidine scaffold can significantly impact catalytic efficiency. nih.gov This has led to the development of epi-vinyl this compound-based catalysts, where the configuration at the C3 position, bearing the vinyl group, is inverted. nih.gov

This modification has been shown to dramatically improve both reactivity and stereoselectivity in certain asymmetric reactions, particularly in umpolung reactions of imines. nih.gov For example, in a model reaction, a standard this compound-derived catalyst afforded the product with only 78% ee. In contrast, the corresponding epi-vinyl this compound catalyst provided the desired product with excellent yield and a much higher optical purity of 91% ee. nih.gov This "epi-vinyl modification" has proven to be a consistent strategy for enhancing the performance of underperforming Cinchona-derived catalysts, enabling efficient access to both enantiomers of the desired chiral products. nih.gov

Table 3: Comparison of Standard and Epi-Vinyl this compound Catalysts

Catalyst TypeReaction TypeEnantiomeric Excess (ee)Reference
Standard this compound CatalystImine Umpolung78% nih.gov
Epi-Vinyl this compound CatalystImine Umpolung91% nih.gov

This table highlights the significant improvement in enantioselectivity achieved through epi-vinyl modification.

Mechanistic Investigations and Computational Studies

Elucidation of Catalytic Mechanisms

The catalytic prowess of cinchonidine (B190817), particularly in asymmetric synthesis, has been the subject of extensive mechanistic and computational investigation. These studies aim to unravel the intricate interactions and energetic pathways that govern its catalytic cycle. A central theme in the proposed mechanisms is the bifunctional nature of this compound, where different parts of the molecule play distinct and crucial roles in activating the reacting species. dovepress.com

Several studies have highlighted that this compound and its derivatives can act as bifunctional catalysts. dovepress.com The quinuclidine (B89598) nitrogen, being significantly more basic than the quinoline (B57606) nitrogen, is primarily responsible for the catalyst's basic character. dovepress.com Concurrently, functional groups at the C9 position, such as the hydroxyl group, can activate electrophiles through hydrogen bonding. dovepress.com This dual activation is a cornerstone of many proposed catalytic cycles.

For instance, in the asymmetric Michael addition of oxindoles to vinyl bisphosphonates catalyzed by a this compound-derived thiourea (B124793), it is proposed that the substrate is activated in a bifunctional manner by the tertiary amine and the thiourea group. dovepress.com Similarly, in the enantioselective Mannich-type addition of 1,3-diketones to N-Boc isatin (B1672199) imines, the proposed mechanism involves the activation of the imine via hydrogen bonding with the thiourea moiety, while the tertiary amine generates the nucleophile. dovepress.com

The formation of intermediate complexes between this compound and the reactants is a critical step in the catalytic process, setting the stage for the enantioselective transformation. researchgate.net Computational studies, including semiempirical AM1 and PM3 methods, have been employed to explore the interaction between this compound and substrates like methyl pyruvate (B1213749). scielo.br While these studies have identified numerous possible complexes, the calculated interaction energies are often modest, suggesting that the interaction in the gas phase alone may not be sufficient to explain the observed enantioselectivity. scielo.br This implies that the catalytic surface or solvent effects play a significant role in stabilizing the key intermediates. scielo.br

Different conformations of this compound, such as "open" and "closed" forms, have been proposed to form distinct intermediate complexes with substrates. researchgate.net The "anti-open" conformation is often implicated as the active form in reactions like the hydrogenation of ethyl pyruvate, where it forms a 1:1 complex with the substrate. researchgate.net In some models, the this compound is anchored to a catalyst surface, like platinum, through its quinoline moiety, while the protonated quinuclidine group interacts with the substrate. acs.org

Another proposed intermediate involves a zwitterionic adduct formed by a covalent bond between the quinuclidine amine of this compound and the carbonyl group of a ketone substrate. acs.org This adduct is then thought to adsorb onto the catalyst surface for subsequent reaction. acs.org In the context of phase-transfer catalysis, a proposed mechanism involves the deprotonation of the substrate at the interface of two phases, followed by the formation of an ion-pair complex with a quaternized this compound catalyst. beilstein-journals.org This complex then enters the organic phase where the alkylation occurs. beilstein-journals.org

Transition state analysis provides crucial insights into the energetic barriers and the origins of stereoselectivity in this compound-catalyzed reactions. Computational models have been developed to analyze the transition states of various reactions. For example, in the asymmetric sulfa-Michael reaction catalyzed by a cinchona urea (B33335) derivative, density functional theory (DFT) calculations suggest a Brønsted acid-hydrogen bonding transition state model. acs.org In this model, the deprotonation of the thiol by the quinuclidine nitrogen leads to a protonated amine that activates the electrophile, while the urea group binds the thiolate nucleophile through hydrogen bonding. acs.org This model has been shown to be more favorable than the previously accepted ion pair-hydrogen bonding model. acs.org

In the asymmetric relay catalysis for the synthesis of phthalides, the stereoselectivity is determined in the transition state of the cinchonine-catalyzed intramolecular oxa-Michael addition. researchgate.net The proposed transition state involves the deprotonation of the carboxylic acid by the quinuclidine nitrogen to form an ion-pair, with the hydroxyl group of the cinchonine (B1669041) activating the alkene via hydrogen bonding. researchgate.net This arrangement facilitates the attack of the carboxylate on one specific face of the alkene, leading to the observed enantiomer. researchgate.net

The conformation of the catalyst itself is a critical factor in the transition state. Studies have shown that even subtle changes, like the conformation of a methoxy (B1213986) group on the quinoline ring, can have a significant impact on the transition state energy. acs.org This underscores the importance of a thorough conformational analysis when studying transition states in this compound catalysis. acs.org

The catalytic activity and enantioselectivity of this compound are governed by a network of non-covalent interactions between the catalyst and the substrates. frontiersin.orgnih.gov Hydrogen bonding is a frequently cited key interaction. rsc.org In many proposed mechanisms, the hydroxyl group at the C9 position of this compound acts as a hydrogen bond donor, activating an electrophile. dovepress.com Simultaneously, the basic quinuclidine nitrogen can act as a Brønsted base, deprotonating a nucleophile, or as a hydrogen bond acceptor. dovepress.comnih.gov

Operando ATR-IR studies have provided experimental evidence for the theoretically predicted N–H⋯O hydrogen bond between the quinuclidine nitrogen of this compound and the carbonyl oxygen of a ketone substrate. rsc.org This interaction is considered crucial for the enantiodifferentiation process. rsc.org In some cases, a dual hydrogen bonding model is proposed, where, for instance, a protonated quinuclidine group interacts with the keto carbonyl oxygen of the substrate through an N−H···O hydrogen bond. acs.org

Beyond classical hydrogen bonding, other non-covalent interactions have been explored. Computational studies have investigated the potential role of pnicogen bonding, where a pnictogen atom (like phosphorus) acts as an electrophilic center, interacting with a Lewis basic site on the this compound molecule. frontiersin.orgnih.govresearchgate.net These studies have simulated the interaction of epi-cinchonidine with various pnictide family analytes, predicting stable complexes. frontiersin.orgnih.govresearchgate.net While the dominant force in hydrogen bonding is often electrostatic, pnicogen bonding involves both polarization and electron transfer. frontiersin.org The dominant site for pnicogen bonding in epi-cinchonidine was found to be the quinoline nitrogen rather than the hydroxyl group. frontiersin.orgresearchgate.net

Electrostatic interactions are also a fundamental component of the catalytic mechanism. nih.gov The molecular electrostatic potential (MEP) map of this compound can provide insights into its reactivity, highlighting regions susceptible to electrophilic or nucleophilic attack. researchgate.net These electrostatic forces are significant in the formation of intermediate complexes and the stabilization of transition states. nih.gov

Origin of Enantioselectivity

The ability of this compound to induce high levels of enantioselectivity in a wide range of chemical transformations is a defining feature of its catalytic utility. The origin of this stereocontrol is a complex interplay of conformational effects, the formation of a well-defined chiral environment, and specific catalyst-substrate interactions that favor one reaction pathway over the other. scielo.brrsc.org

This compound possesses considerable conformational flexibility due to the single carbon-carbon bonds connecting the rigid quinoline and quinuclidine moieties. rsc.org The relative orientation of these two rings is primarily determined by two torsional angles, T1 (C3'-C4'-C9-C8) and T2 (C4'-C9-C8-N). scielo.br Different conformations, often categorized as "open" or "closed," have been identified through computational studies and are believed to play a crucial role in catalysis. bogazici.edu.tr

In the "open" conformation, the quinuclidine nitrogen points away from the quinoline ring, which is often proposed to be the most suitable conformation for interacting with the substrate in the enantiodifferentiating step. acs.orgrsc.org Conversely, in the "closed" conformation, the quinuclidine nitrogen is oriented towards the quinoline ring. bogazici.edu.tr The population of these conformers is influenced by factors such as the solvent, temperature, and interactions with other species. rsc.org

Semi-empirical calculations have identified multiple minima on the potential energy surface of this compound, with several conformations having similar relative energies. scielo.br This suggests that multiple conformers could be involved in the catalytic cycle. scielo.br The interconversion between these conformers can have relatively low energy barriers, allowing the catalyst to adopt the optimal conformation for substrate binding and reaction. scielo.br The specific conformation of the catalyst in the transition state is critical for determining the stereochemical outcome of the reaction. acs.org Studies on modified cinchona alkaloids, where the conformational flexibility is restricted, have provided insights into the active conformer for specific reactions. nih.gov For example, in the alcoholysis of meso anhydrides, a rigid cinchona alkaloid derivative designed to mimic a specific conformation showed significantly reduced enantioselectivity, highlighting the importance of the catalyst's conformational flexibility. nih.gov

A key concept in explaining the enantioselectivity of this compound is the formation of a "chiral pocket" or "chiral environment." dovepress.comucr.eduacs.org This pocket is created by the three-dimensional arrangement of the quinoline and quinuclidine rings, which provides a defined space for the substrate to bind. dovepress.com The specific interactions within this pocket force the substrate to adopt a particular orientation, exposing one of its enantiotopic faces to the reacting species. dovepress.comucr.edu

This model suggests that the this compound modifier forms a complex with the reactant, holding it in a specific orientation relative to the catalyst's active site. ucr.edu For example, in heterogeneous catalysis, the this compound is thought to adsorb onto the metal surface, and the chiral pocket then dictates how the substrate approaches the surface for hydrogenation. ucr.edu

The nature of the interactions that define the chiral pocket and orient the substrate are crucial. As discussed previously, hydrogen bonding between the catalyst and substrate is a primary mechanism for achieving this orientation. rsc.org For instance, the N-H···O bond between the protonated quinuclidine nitrogen and the substrate's carbonyl group can lock the substrate into a specific conformation within the chiral pocket. rsc.org In some cases, multiple interactions, such as hydrogen bonding and π-stacking, may work in concert to achieve a high degree of substrate organization. beilstein-journals.org The subtle interplay of these forces within the chiral pocket is ultimately responsible for the high enantioselectivity observed in many this compound-catalyzed reactions.

Solvent Effects on Enantioselectivity

The choice of solvent plays a critical role in the enantioselectivity of catalytic reactions involving this compound, primarily by influencing the conformational equilibrium of the alkaloid and its interactions with the substrate. rsc.org The relative permittivity of the solvent has been shown to affect the conformation of this compound, which in turn can alter the structure of the transient enantiodifferentiating modifier-substrate complex, thereby impacting both reaction rate and enantiodifferentiation. rsc.org Protic solvents can lead to the protonation of the nucleophilic quinuclidine nitrogen atom, a key site for interaction with the substrate. rsc.org

The impact of the solvent can be so significant as to reverse the sense of enantiodifferentiation. rsc.org For instance, in the enantioselective hydrogenation of ketopantolactone, an acidic support enhances enantioselectivity, while using acetic acid as a solvent diminishes it. rsc.org Generally, poor enantiomeric excesses are observed in solvents that are good hydrogen-bond donors or acceptors. unige.ch The open conformation of this compound, which is considered most effective for the interaction with ketone substrates, is favored in apolar and protic solvents. rsc.org

In the enantioselective hydrogenation of (E)-a-phenylcinnamic acid over a this compound-modified Palladium/Titanium dioxide (Pd/TiO2) catalyst, a direct relationship between solvent polarity and enantioselectivity was observed. oup.com As the dielectric constant of the solvent increases, the optical yield generally increases. oup.com

Table 1: Effect of Solvent Polarity on the Hydrogenation of (E)-a-Phenylcinnamic Acid with a this compound-Modified Pd/Al2O3 Catalyst. oup.com
SolventDielectric Constant (εr)Optical Yield (%)
Ethyl acetate6.02.8
Tetrahydrofuran7.66.0
2-Propanol18.310.5
Ethanol24.314.8
Methanol32.616.2
N,N-dimethylformamide (DMF)36.719.4
DMF + 10 vol% Water-41.2

Conversely, studies on the hydrogenation of ethyl pyruvate using a this compound-modified Platinum/Alumina (B75360) (Pt/Al2O3) catalyst revealed an inverse relationship between the dielectric constant of the solvent and the observed enantioselectivity, with the exception of acetic acid. psu.edu

Table 2: Enantioselectivity in the Hydrogenation of Ethyl Pyruvate in Various Solvents using this compound-Modified Pt/Al2O3. psu.edu
SolventDielectric Constant (ε)Enantiomeric Excess (ee, %)
n-Heptane1.981
Toluene2.476
Dichloromethane9.168
Ethanol24.354
Water78.543
Acetic Acid6.265

The presence of water can also have a notable effect; small amounts of water in dilute solutions have been shown to increase the proportion of the 'open 3' conformer of this compound. researchgate.net

Stereochemical Models and Predictions

The mechanism of enantiodifferentiation in this compound-catalyzed reactions is generally explained by the formation of a diastereomeric complex between the chiral modifier and the prochiral substrate. rsc.org The stability of this complex is a key determinant of the reaction's stereochemical outcome. rsc.org

A widely accepted model for the hydrogenation of α-ketoesters on a platinum surface involves a hydrogen bond between the protonated quinuclidine nitrogen of this compound and the α-carbonyl oxygen of the ketoester (an N–H⋯O interaction). rsc.orgcore.ac.uk This interaction orients the substrate on the catalyst surface, leading to a preferential hydrogenation on one of its enantiofaces. core.ac.uk The 'open' conformation of this compound is believed to be the most active in forming this crucial interaction complex with the ketone. rsc.org

Further refinement of this model suggests the involvement of two hydrogen-bond interactions: an N–H⋯O bond and an O–H⋯O bond between the protonated modifier and the reactant. unige.ch This dual-interaction model successfully rationalizes the formation of the (S)-product when this compound is used as the modifier. unige.ch Molecular modeling studies have proposed a configuration where the quinoline rings of the adsorbed this compound lie parallel to the platinum surface, leaving the quinuclidine moiety positioned above the surface to interact with the substrate. acs.org The specific erythro orientation of the substituents at the C8 and C9 positions of this compound is considered critical for its catalytic activity. researchgate.net

In reactions involving acidic substrates and solvents, such as the hydrogenation of α,β-unsaturated carboxylic acids, the interaction model involves complexes where both the N–H+ and O–H groups of the protonated this compound participate in hydrogen bonding with the acid. researchgate.net

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for elucidating the complex mechanisms underlying this compound-catalyzed reactions. These methods provide detailed molecular-level insights into catalyst-substrate interactions, conformational dynamics, and the origins of enantioselectivity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method used extensively to study the electronic structure and energetics of this compound systems. DFT calculations were instrumental in confirming the N–H⋯O hydrogen bond interaction between this compound and ketone substrates, a cornerstone of mechanistic models. rsc.org

DFT studies have been employed to investigate the adsorption of this compound on various metal surfaces. unige.chnih.gov For example, calculations revealed that the adsorption energy of this compound on a platinum surface is significantly higher (ca. 40 kcal/mol) than on a gold surface (7-10 kcal/mol), indicating a much stronger interaction with platinum through sigma-bonds. nih.gov On gold, the binding is primarily through weaker van der Waals forces. nih.gov DFT has also been used to study the coadsorption of this compound and hydrogen on Pt(111) surfaces, demonstrating that the presence of hydrogen affects both the adsorption geometry and the stability of the alkaloid. researchgate.net

Furthermore, DFT calculations, often combined with a polarizable continuum model (PCM) to simulate solvent effects, have been used to interpret experimental NMR data and analyze the conformational equilibrium of this compound in solution. nih.gov These studies provide detailed information that complements findings from spectroscopic techniques. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time, providing a dynamic view of the system's evolution. wikipedia.org This technique allows for the study of complex processes that are difficult to observe experimentally, such as the behavior of molecules at interfaces or within larger assemblies. nih.gov

In the context of this compound, atomistic MD simulations have been utilized to investigate the stability of its molecules within different crystal facets when submerged in water. researchgate.net These simulations can calculate the interaction energies between the this compound molecules and the surrounding water, as well as with the bulk crystal. researchgate.net Such studies help to understand phenomena like pH-controlled disassembly of chiral molecular crystals by revealing which crystal facets are most likely to be exposed to the solvent and how charged and uncharged molecules behave at the crystal-water interface. researchgate.net

QM/MM and ONIOM Methods

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a computationally efficient way to study large molecular systems, such as an enzyme active site or a molecule in solution. researchgate.net These approaches treat a small, critical part of the system (e.g., the reacting species) with a high-level quantum mechanics method, while the larger environment is described by a less computationally demanding molecular mechanics force field. researchgate.netgaussian.com

The ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method is a popular QM/MM approach. gaussian.com It has been applied to study this compound derivatives, for example, to determine their bioactive conformations within enzyme active sites. plos.orgsemanticscholar.org In one study, a 2-layer ONIOM scheme was used, with DFT (B3LYP/6-31G(d)) for the inner layer (the inhibitor) and a semiempirical method (PM6) for the outer layer (the enzyme active site), to optimize the geometry of the complex. plos.orgsemanticscholar.org These methods are crucial for rationalizing experimental results and providing deep mechanistic insights into how cinchona alkaloids function as catalysts, particularly by modeling the hydrogen bonds and long-range interactions that govern their activity. acs.org

Prediction of Catalytic Performance and Selectivity

A primary goal of computational studies is to predict the catalytic performance and selectivity of a given system, thereby guiding the design of more efficient catalysts. For this compound-modified systems, enantioselectivity is often predicted by comparing the calculated stability of the diastereomeric transition states or modifier-substrate complexes. rsc.org The assumption is that the more stable complex will lead to the major product enantiomer. rsc.org Early models, despite their simplicity, correctly predicted the absolute configuration of the major enantiomer in the hydrogenation of α-ketoesters. core.ac.uk

DFT calculations are used to predict favored reaction pathways by comparing the activation energies of competing mechanisms. nih.gov For instance, in cinchona-catalyzed rearrangements of allylic acetimidates, calculations showed that a double SN2' mechanism is energetically favored over a nih.govnih.gov-rearrangement pathway. nih.gov The model also predicted that the enantioselectivity is determined by the availability of a key hydrogen-bonding interaction between the catalyst and the substrate. nih.gov

More advanced predictive models are also being developed using machine learning techniques. nih.gov In one study, a model correlating the potential energy surfaces (PES) of this compound derivatives with their observed antibacterial activity was created. nih.gov This activity/PES model demonstrated high predictive accuracy and can be used to screen new compounds and guide the search for novel therapeutic leads based solely on computational data. nih.gov

Data Science and Statistical Modeling in Mechanistic Studies

The integration of data science and statistical modeling has emerged as a powerful strategy for elucidating complex reaction mechanisms involving this compound and its derivatives. These computational approaches allow researchers to analyze large datasets generated from experiments, identify key structure-activity relationships, and build predictive models that guide further investigation and catalyst design. By complementing traditional physical organic techniques like kinetics and DFT calculations, data-driven methods provide deeper and more quantitative insights into the factors governing catalytic performance and enantioselectivity. nih.govescholarship.org

A prominent application of these methods is the use of statistical modeling to interpret data from high-throughput experimentation (HTE). In a study on the desymmetrization of unprotected sulfonimidamides via asymmetric acylation with a cinchona-phosphinate catalyst, a data-science-driven approach was pivotal. nih.gov Researchers generated a substantial dataset by evaluating a matrix of catalysts and substrates. Specifically, 10 catalysts were tested against 17 different sulfonimidamide substrates, resulting in 170 reactions with a wide range of observed enantiomeric ratios (er), from 53:47 to 99:1. escholarship.org This comprehensive dataset was then subjected to statistical modeling to decipher the complex catalyst-substrate interactions that dictate selectivity. escholarship.org The insights gained from the model helped to map the catalyst's "active site" and informed subsequent mechanistic studies, ultimately revealing that the collapse of a tetrahedral intermediate is the turnover-limiting and selectivity-determining step. nih.govescholarship.org

Machine learning (ML) offers another sophisticated tool for mechanistic analysis, particularly through the development of Quantitative Structure-Activity Relationship (QSAR) models. wikipedia.org These models establish mathematical relationships between the structural or physicochemical properties of molecules and their biological or chemical activity. For instance, in the development of this compound-derived "bis-quat" phase-transfer catalysts for a key conjugate addition in the synthesis of the drug letermovir, machine learning was used to model and iteratively improve enantioselectivity. acs.org An initial dataset of 177 catalysts was used to train various models, with a random forest model using 2D molecular descriptors proving highly effective at predicting catalyst performance. acs.orgresearchgate.net This iterative, ML-guided approach led to the identification of new catalysts that improved the reaction's enantioselectivity to 89%. acs.org

Further studies have demonstrated the broad applicability of statistical modeling to predict the properties of new this compound derivatives. In one such study, multivariate linear regression models were developed to predict the antimicrobial activity of 20 N-substituted quaternary salts of this compound and its quasi-enantiomer, cinchonine. researchgate.netirb.hr By correlating the compounds' theoretically computed potential energy surfaces (PES) with their observed antimicrobial effects, researchers built highly predictive activity/PES models. researchgate.net These models, validated using the leave-one-out cross-validation (LOO-CV) technique, achieved excellent predictive power, enabling the guided search for new potential antibiotic agents based solely on computational data. researchgate.netirb.hr

The table below summarizes key research findings where data science and statistical modeling were applied to mechanistic studies involving this compound.

Catalytic System / ApplicationModeling TechniqueDataset SizeKey Descriptors / InputsKey Finding / OutcomeReference
Cinchona-phosphinate catalyzed sulfonimidamide acylationStatistical Modeling & HTE170 reactions (10 catalysts x 17 substrates)Catalyst and substrate structural featuresInformed mechanistic studies (kinetics, DFT); identified the collapse of the tetrahedral intermediate as the rate- and selectivity-determining step. escholarship.org
This compound-derived phase-transfer catalysisMachine Learning (Random Forest)177 catalysts (initial set)2D molecular descriptors; 3D physical organic parametersIteratively improved catalyst design, increasing enantioselectivity to 89%. A hybrid 2D/3D approach performed best. acs.orgresearchgate.net
Antimicrobial activity of N-quaternary this compound saltsMultivariate Linear Regression (MLR) / QSAR20 derivativesPotential Energy Surfaces (PES)Developed a highly predictive model (Predicted R² = 0.9979) for antimicrobial activity, guiding the design of new compounds. researchgate.netirb.hr
Differentiation of this compound and cinchonine derivativesArtificial Neural Networks (ANN)32 derivatives¹³C NMR data of the quinuclidine ringSuccessfully differentiated between quasi-enantiomeric derivatives with high efficiency. researchgate.net

These examples highlight how data science is not merely a predictive tool but an integral part of modern mechanistic investigation. By systematically analyzing structure-activity and structure-selectivity landscapes, statistical and machine learning models can uncover subtle relationships that are difficult to discern through intuition or traditional experimental approaches alone, thereby accelerating the development of more efficient and selective catalytic systems based on the this compound scaffold. nih.gov

Cinchonidine in Chiral Separation and Recognition

Diastereomeric Salt Formation for Racemic Resolution

One of the classical and industrially significant methods for resolving racemic mixtures, especially of acidic compounds, is through the formation of diastereomeric salts. nii.ac.jplibretexts.org This technique leverages the reaction between a racemic acid and a single enantiomer of a chiral base, such as cinchonidine (B190817). The resulting products are two diastereomeric salts which, unlike enantiomers, possess different physical properties, including solubility. libretexts.org This difference allows for their separation through methods like fractional crystallization.

This compound is widely employed as a resolving agent for a variety of chiral acids. Its basic nitrogen atom on the quinuclidine (B89598) ring readily reacts with an acidic functional group to form a salt. When this compound is introduced to a racemic mixture of a chiral acid, two diastereomeric salts are formed: [(–)-cinchonidine • (+)-acid] and [(–)-cinchonidine • (–)-acid].

Research has demonstrated the efficacy of this compound in resolving racemates of tartaric acid derivatives, such as O,O'-dibenzoyl-tartaric acid (DBTA) and O,O'-di-p-toluoyl-tartaric acid (DTTA). core.ac.uk The chiral discrimination process in these salt formations is driven by a complex interplay of non-bonding interactions, which dictates the stability and crystal packing of the resulting diastereomers. core.ac.ukresearchgate.net Beyond tartaric acids, this compound has been successfully used to resolve other chiral acids, including:

Mandelic Acid : Listed as a common resolving agent for DL-mandelic acid. google.com

Malic Acid : Employed to resolve racemic malic acid, where the resulting salts with the D-malate anion were found to be more efficiently packed in their crystal structures. researchgate.net

3-Hydroxycarboxylic Acids : Shown to be an efficient resolving agent for flexible 3-hydroxycarboxylic acids, such as 3-hydroxy-4-phenylbutanoic acid and 3-hydroxy-5-phenylpentanoic acid. nii.ac.jpmdpi.com

Allenoic Acids : Used to form diastereomeric salts for the resolution of 4-cyclohexyl-2-methyl-buta-2,3-dienoic acid, achieving high enantiomeric excess. nih.gov

Citronellic Acid : A successful optical resolution of racemic citronellic acid was achieved using (–)-cinchonidine. researchgate.net

Crystallographic analysis of these diastereomeric salts reveals that hydrogen bonding and CH/π interactions often play a crucial role in the chiral recognition, reinforcing the supramolecular structure of the salt. nii.ac.jp

The separation of the newly formed diastereomeric salts is most commonly achieved through crystallization. core.ac.uk This method relies on the differing solubilities of the two diastereomers in a given solvent system. The less-soluble salt will preferentially crystallize out of the solution, leaving the more-soluble salt in the mother liquor. This process, known as fractional crystallization, allows for the physical separation of the diastereomers.

Once the less-soluble diastereomeric salt is isolated, the optically pure acid can be recovered by treatment with a strong acid, which protonates the carboxylate, and the chiral resolving agent (this compound) can be removed. A key advantage of this method is that the optical purity of the isolated salt can be enhanced through repeated recrystallizations. mdpi.com

An example of this process is the efficient resolution of racemic 3-hydroxy-4-phenylbutanoic acid with this compound, where successive crystallizations can yield the pure diastereomeric salt in high yield. mdpi.com

Successive Optical Resolution of Racemic 3-hydroxy-4-phenylbutanoic acid with this compound in Ethanol mdpi.com
CrystallizationYield (%)Optical Purity of Salt (%)
1st4590
2nd3898
3rd34>99

Chiral Stationary Phases in Chromatography

Beyond classical resolution, this compound and its derivatives are fundamental in modern chromatographic enantioseparation. They are covalently bonded to a support matrix, typically silica (B1680970) gel, to create Chiral Stationary Phases (CSPs) for High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.netnih.gov These CSPs provide a chiral environment that allows for the differential interaction with enantiomers, leading to their separation.

This compound-based CSPs are frequently utilized as chiral anion-exchangers for the direct HPLC enantioseparation of acidic chiral compounds. nih.govresearchgate.net The separation mechanism involves multiple modes of interaction, including ionic interactions between the protonated quinuclidine nitrogen of this compound and an anionic group on the analyte. Additional interactions such as hydrogen bonding, π-π stacking, and steric repulsion contribute to the chiral recognition process. nih.gov

These CSPs have been successfully applied to the separation of various classes of compounds, including N-derivatized α-amino acids. nih.govresearchgate.net A comparative study between a this compound-based CSP and a quinine-based CSP for separating N-2,4-dinitrophenyl α-amino acids found that the quinine-based phases showed greater chiral recognition capability, highlighting the subtle structural influences on separation efficiency. nih.gov They have also been used for the enantioseparation of pharmaceutical compounds like the non-steroidal anti-inflammatory drug (NSAID) ketoprofen. nih.gov

A notable development is the creation of chiral strong cation-exchange (cSCX) type stationary phases. One such phase was investigated for the liquid chromatographic separation of a series of Cinchona alkaloids and their synthetic derivatives. nih.gov This application represents a unique case where a CSP derived from a Cinchona alkaloid is used to separate other members of the same alkaloid family. The cSCX-based method provided a new approach for separating Cinchona alkaloids in a polar organic mode, offering an alternative to traditional reversed-phase methodologies. nih.gov A significant advantage of these SCX columns is the reduction of peak-tailing, a common issue in the reversed-phase analysis of these basic compounds. nih.gov

The ability to separate closely related alkaloids makes these CSPs highly valuable for quality control and impurity profiling. A method using a cSCX column was developed for the simultaneous determination of eight Cinchona alkaloids: quinine (B1679958), quinidine (B1679956), cinchonine (B1669041), this compound, and their corresponding dihydro analogs. nih.gov This method was successfully applied to the impurity profiling of a commercial alkaloid sample, demonstrating its practical utility in pharmaceutical analysis. nih.gov Given that commercial preparations of Cinchona alkaloids can contain various related impurities, robust analytical methods are essential to ensure the purity and efficacy of pharmaceutical products. researchgate.netnih.gov

Fluorescence-Based Chiral Discrimination

Fluorescence spectroscopy has emerged as a highly sensitive and effective technique for the chiral discrimination of enantiomers. This method often relies on the diastereomeric interactions between a chiral fluorescent sensor and the enantiomeric analytes, which can lead to discernible changes in the fluorescence signal, such as enhancement (turn-on) or quenching (turn-off). In the context of this compound, researchers have successfully developed fluorescent sensors that can selectively recognize and differentiate it from its enantiomer, cinchonine.

Coordination Polymer Sensors

Coordination polymers, particularly those that are luminescent, have garnered significant attention as platforms for chiral sensing. nih.gov Their porous and tunable structures can be designed to create specific chiral environments that facilitate selective interactions with enantiomeric guest molecules.

A notable example is a fluorescent sensor based on a zinc coordination polymer, [Zn(PT)(H₂O)₂]n (IMU-Zn1), where H₂PT stands for 5-(5-pyrimidyl)-1,3-benzenedicarboxylic acid. rsc.orgrsc.org This coordination polymer has demonstrated the ability to selectively detect cinchonine (+Ccn) and this compound (−Ccn) through a "turn-on" fluorescence effect. rsc.org Upon interaction with the enantiomers of this compound and cinchonine, the fluorescence intensity of the IMU-Zn1 sensor is significantly enhanced. rsc.orgrsc.org

Crucially, the degree of fluorescence enhancement differs between the two enantiomers, allowing for their discrimination. rsc.org The ratio of the fluorescence enhancement rate for this compound compared to cinchonine was found to be 2.22. rsc.orgrsc.org This difference in response is the basis for the chiral discrimination capability of the sensor. The limits of detection (LOD) for cinchonine and this compound were determined to be 2.10 μM and 1.90 μM, respectively, highlighting the high sensitivity of this coordination polymer sensor. rsc.orgrsc.org

Another approach involves a bifunctional metal-organic framework (MOF), another class of coordination polymers, which utilizes a terbium-based luminescent center. nih.gov In this case, the presence of this compound and its epimer, cinchonine, leads to the quenching of the fluorescence signal. nih.gov The differential quenching rates for the two epimers enable their quantitative enantioselective recognition. nih.gov

Table 1: Performance of a Zn-Coordination Polymer Sensor for this compound and Cinchonine Detection

Analyte Fluorescence Effect Enhancement Rate Ratio (-Ccn/+Ccn) Limit of Detection (LOD)
This compound (−Ccn) Turn-on 2.22 1.90 μM
Cinchonine (+Ccn) Turn-on 2.10 μM

Mechanism of Fluorescence Enhancement in Enantiomer Detection

The differential fluorescence enhancement observed in the IMU-Zn1 sensor upon interaction with this compound and cinchonine is attributed to a combination of factors. rsc.orgrsc.org Investigations using various spectroscopic and computational methods have elucidated the underlying mechanism. rsc.orgrsc.org

The primary mechanisms responsible for the fluorescence enhancement are a photoelectron transfer (PET) process and electrostatic interactions between the analytes and the coordination polymer. rsc.orgrsc.orgrsc.org However, the more pronounced fluorescence enhancement observed with this compound is due to stronger hydrogen-bonding interactions between the this compound molecule and the IMU-Zn1 framework. rsc.orgrsc.org

The hydroxyl groups on both this compound and cinchonine can interact with the nitrogen sites within the coordination polymer. rsc.org Computational studies and spectroscopic analyses, such as infrared and ¹H NMR spectroscopy, have confirmed that the specific stereochemistry of this compound allows for a more favorable and stronger hydrogen-bonding arrangement with the sensor compared to cinchonine. rsc.orgrsc.org This stronger interaction leads to a more significant perturbation of the electronic state of the sensor, resulting in a greater enhancement of its fluorescence intensity. rsc.orgrsc.orgrsc.org This work provides a strategic approach for designing light-emitting coordination polymers for the effective identification of chiral enantiomers. rsc.org

Cinchonidine in Material Science and Supramolecular Chemistry

Integration into Polymeric Architectures

The unique structural features of cinchonidine (B190817), including its quinuclidine (B89598) nitrogen, secondary alcohol, quinoline (B57606) ring, and vinyl group, make it an ideal candidate for the synthesis of novel chiral polymers. tut.ac.jpnih.gov These functionalities provide multiple points for chemical modification and polymerization. nih.gov

Synthesis of Cinchona Alkaloid-Derived Chiral Squaramide Polymers

A significant development in the field is the synthesis of chiral polymers containing this compound-based squaramide in the main chain. acs.org Squaramides, known for their hydrogen bonding capabilities, can be combined with the chiral scaffold of this compound to create highly ordered polymeric structures. nih.gov

One synthetic approach involves the creation of a this compound squaramide dimer, which is then polymerized. acs.org For instance, a this compound-derived amine can be reacted with dimethylsquarate to form a dimeric compound. acs.org This dimer, possessing terminal vinyl groups, can undergo polymerization reactions such as Mizoroki–Heck (MH) coupling polymerization with aromatic diiodides or acyclic diene metathesis (ADMET) polymerization. acs.orgoup.comresearchgate.net

The Mizoroki-Heck reaction has been successfully used to polymerize cinchona squaramide dimers with aromatic diiodides, resulting in chiral polymers in good yields. acs.org Similarly, ADMET polymerization, utilizing catalysts like the Hoveyda-Grubbs 2nd generation catalyst, effectively uses the C3-vinyl group of the this compound alkaloid to form carbon-carbon bonds and create the polymer chain. oup.commdpi.com This method is advantageous as it does not require a secondary monomer. oup.com

Another strategy for creating this compound-based polymers is through quaternization polymerization. bu.ac.bd In this method, a this compound dimer is first synthesized via a Heck coupling reaction between this compound and a diiodobiphenyl compound. bu.ac.bd Subsequent reaction of this dimer with dihalides leads to the formation of main-chain chiral quaternary ammonium (B1175870) polymers. bu.ac.bdresearchgate.net

Polymerization MethodMonomers/ReactantsCatalyst/ConditionsResulting Polymer Type
Mizoroki–Heck (MH) Polymerization This compound squaramide dimer, Aromatic diiodidePalladium catalystMain-chain chiral squaramide polymer
Acyclic Diene Metathesis (ADMET) This compound squaramide dimerHoveyda-Grubbs 2nd generation catalystMain-chain chiral squaramide polymer
Quaternization Polymerization This compound dimer, DihalideMixed solvent systemMain-chain chiral quaternary ammonium polymer

Applications in Asymmetric Catalysis

The chiral polymers derived from this compound have demonstrated significant potential as highly efficient and reusable organocatalysts in asymmetric synthesis. tut.ac.jpacs.org Their polymeric nature often renders them insoluble in common organic solvents, facilitating easy recovery and reuse without a significant loss of catalytic activity. nih.govacs.org

These polymeric catalysts have been successfully employed in asymmetric Michael addition reactions. acs.orgoup.com For example, cinchona squaramide polymers have catalyzed the reaction between β-ketoesters and nitroolefins, yielding the corresponding Michael adducts with excellent enantioselectivities and diastereoselectivities. nih.govacs.org The structure of the polymer, including the linker used to create the dimer, can influence the stereoselectivity of the reaction. acs.org

Similarly, main-chain chiral quaternary ammonium polymers derived from this compound have been used as phase-transfer catalysts in the asymmetric benzylation of glycine (B1666218) derivatives to produce phenylalanine derivatives with good enantioselectivity. bu.ac.bd The catalytic activity of these polymers highlights the successful transfer of chirality from the this compound monomer to the polymeric structure, enabling stereocontrolled transformations. oup.com

Asymmetric ReactionPolymeric Catalyst TypeSubstratesOutcome
Michael Addition This compound squaramide polymerβ-ketoesters, NitroolefinsHigh yield, excellent enantio- and diastereoselectivity
Benzylation This compound quaternary ammonium polymerGlycine derivativeGood enantioselectivity

Metal-Organic Frameworks and Coordination Polymers

The application of this compound extends to the construction of sophisticated supramolecular structures like metal-organic frameworks (MOFs) and coordination polymers. acs.orgnih.gov The alkaloid's rigid, chiral structure and its nitrogen atoms serve as excellent components for creating complex, ordered, and chiral three-dimensional networks. rsc.org

Chiral Metalloligands

A key strategy in the development of chiral MOFs and coordination polymers involves the use of chiral metalloligands. acs.orgnih.gov this compound and its parent compound, cinchonine (B1669041), have been used to synthesize such metalloligands. For instance, chiral bipyridyl-type metalloligands have been created using aluminum derivatives of cinchonine. acs.orgnih.gov These bischelate complexes, with the general formula (CN)₂AlX (where CN is deprotonated cinchonine and X is Cl or Me), act as effective building blocks for novel chiral structures. acs.orgnih.gov The development of these N,N-ditopic metalloligands from readily available Cinchona alkaloids provides a pathway to new homochiral heterometallic coordination polymers. rsc.orgresearchgate.net

Construction of Nanotubular Architectures and Helical Coordination Polymers

The self-assembly of these cinchonine-based metalloligands can lead to the formation of remarkable architectures. acs.orgnih.gov For example, the complex [(CN)₂AlCl] has been shown to self-assemble into helical nanotubular structures driven by non-covalent interactions. acs.org Furthermore, these metalloligands can be used in coordination-driven self-organization to construct chiral bimetallic coordination polymers. acs.orgnih.gov The reaction of (CN)₂AlCl with ZnCl₂ results in a 1D bimetallic coordination polymer with a helical topology. acs.orgnih.govacs.org

The topology of the resulting coordination polymer, whether zig-zag or helical, can be influenced by the nature of the substituents on the metalloligand. researchgate.net For instance, bimetallic chiral metalloligands based on aluminum derivatives of cinchonine, with the formula [R₂Al(μ-CN)]₂, in combination with a corresponding ZnR₂ compound, can generate either zig-zag or helical homochiral heterometallic coordination polymers depending on whether R is an ethyl or methyl group. rsc.orgresearchgate.net The chirality of these helical structures is induced by the chiral cinchonine precursor and the way the metalloligands connect. rsc.org These organized structures can create networks of one-dimensional channels. acs.org

Self-Assembly and Supramolecular Interactions

The principles of self-assembly and supramolecular interactions are fundamental to the utility of this compound in material science. The molecule's specific geometry and functional groups dictate how it interacts with itself and other molecules to form larger, ordered structures. nih.gov

The formation of supramolecular structures can be driven by various non-covalent interactions, including hydrogen bonding, π-π stacking, and π-cation interactions. capes.gov.brworldscientific.com In the crystalline state, this compound molecules can assemble through N(quinoline)···H-O hydrogen bonds to form helical motifs. nih.gov The specific assembly can be influenced by subtle changes in the molecular structure, such as the position of the vinyl group. nih.gov

This compound can also participate in the ligand-promoted self-assembly of more complex supramolecular structures. For example, chiral bifunctional ligands like this compound can induce the self-assembly of cavitand-Zn porphyrin conjugates into supramolecular capsules with chiral cavities. capes.gov.brworldscientific.com The configuration of these chiral cavities is dependent on the asymmetry of the this compound ligand. capes.gov.brworldscientific.com

Furthermore, the molecular recognition capabilities of this compound have been explored. It can form inclusion complexes with host molecules like cyclodextrins, with the stability of these complexes influenced by the size and geometric fit between the host and guest. nankai.edu.cn Such interactions are crucial for understanding various biological processes and for the development of new materials for applications like chiral separation. nankai.edu.cnrsc.org

Conformational Behavior and Self-Association Phenomena in Solution

The efficacy of this compound, particularly in asymmetric catalysis, is intrinsically linked to its three-dimensional structure in solution. wiley-vch.de The molecule's flexibility allows it to adopt various conformations, the stability of which is highly dependent on the surrounding solvent environment. unige.chacs.org

Extensive research, utilizing NMR spectroscopy and computational methods, has identified three primary low-energy conformers of this compound that are significantly populated at room temperature: two "closed" forms and one "open" form. unige.chacs.org In closed conformations, the quinuclidine nitrogen atom is oriented towards the quinoline ring, whereas in the open conformation, it points away. researchgate.net

The equilibrium between these conformers is dictated by the polarity of the solvent. unige.chacs.org In apolar solvents, the Open(3) conformer is the most stable and predominant. unige.chacs.org However, as the solvent polarity increases, the stability of the Closed(1) and Closed(2) conformers rises, and in highly polar solvents, all three conformers can coexist at similar energy levels. unige.chacs.org This solvent-dependent conformational behavior is a key factor in the enantioselectivity observed in reactions catalyzed by this compound. wiley-vch.de For instance, upon protonation with an acid like acetic acid, this compound predominantly adopts an open conformation. researchgate.netpsu.edu This protonation can lock the molecule into a specific conformation, a phenomenon crucial for its catalytic activity. nih.gov

Table 1: Predominant this compound Conformers in Solution

Conformer Description Stability in Apolar Solvents Stability in Polar Solvents
Open(3) Quinuclidine nitrogen points away from the quinoline ring. Most Stable Energy similar to closed conformers.
Closed(1) Quinuclidine nitrogen is oriented towards the quinoline ring. Less Stable Stability increases with solvent polarity.
Closed(2) Quinuclidine nitrogen is oriented towards the quinoline ring. Less Stable Stability increases with solvent polarity.

This table is based on findings from studies on the conformational behavior of this compound in various solvents. unige.chacs.org

Beyond its conformational flexibility, this compound, like other cinchona alkaloids, exhibits self-association in solution. wiley-vch.de This phenomenon, driven by non-covalent forces, can lead to the formation of dimers or higher-order aggregates. psu.edu The self-association of similar alkaloids, such as quinine (B1679958), has been shown to occur through π-π stacking interactions between the quinoline rings, forming a π-complex. wiley-vch.denih.gov Diffusion Ordered Spectroscopy (DOSY) NMR has been employed to study these self-association phenomena, which can influence the catalyst's effective concentration and, consequently, its enantioselectivity in chemical reactions. psu.edu

Role of Non-Covalent Interactions (e.g., H-bonding, π-π interactions)

The architecture of this compound-based supramolecular assemblies and its function in molecular recognition are governed by a variety of non-covalent interactions. frontiersin.orguclouvain.be These weak forces, including hydrogen bonding and π-π stacking, are fundamental to its chemical behavior. frontiersin.orgnih.gov

Hydrogen Bonding:

Hydrogen bonds are paramount in the interaction of this compound with other molecules. The molecule possesses key functional groups capable of acting as both hydrogen bond donors and acceptors: the hydroxyl (-OH) group and the quinuclidine nitrogen. psu.edu

Studies on the interaction between this compound and carboxylic acids, such as acetic acid and 2-methyl-2-hexenoic acid, provide clear evidence of intricate hydrogen-bonding networks. researchgate.netpsu.eduacs.org When this compound is protonated by an acid, a strong N-H···O hydrogen bond forms between the quinuclidine nitrogen and the acid's carboxylate group. psu.edunih.gov Simultaneously, the hydroxyl group of this compound can form an O-H···O hydrogen bond with the same carboxylate anion, leading to stable, cyclic 1:1 complexes. researchgate.netpsu.edu These interactions are so favorable that the relative arrangement of the N-H+ and O-H groups in protonated this compound is considered ideally suited to bind a carboxylate anion. researchgate.netpsu.edu In some cases, more complex structures, such as 1:2 and 1:3 this compound-acid complexes, are formed, connected by a wire of hydrogen bonds. acs.org The formation of these hydrogen-bonded complexes significantly influences the conformation of this compound, favoring the Open(3) conformer. acs.org

π-π Interactions:

The aromatic quinoline ring of this compound is a key participant in π-π stacking interactions. frontiersin.org These interactions are crucial for the self-association of cinchona alkaloids, where the quinoline rings of two molecules stack in a nearly parallel fashion. wiley-vch.de

Furthermore, π-π stacking is vital in the interaction of this compound with other aromatic systems. For example, in complexes with metal-containing porphyrins like hematoporphyrin (B191378) IX, characteristic bands indicating π-π stacking between the quinoline ring and the tetrapyrrole ring have been observed. researchgate.netnih.gov Docking studies of modified this compound derivatives with enzymes like butyrylcholinesterase have also highlighted the importance of π-π stacking and cation-π interactions between the inhibitor's aromatic moieties and the enzyme's active site. nih.gov These interactions contribute significantly to the binding affinity and selectivity of the molecule. nih.gov

Future Directions and Emerging Research Areas

Development of Novel Cinchonidine (B190817) Derivatives for Enhanced Performance

The quest for improved enantioselectivity, activity, and substrate scope has spurred the development of a diverse array of this compound derivatives. By chemically modifying the core structure of this compound, researchers can fine-tune its steric and electronic properties to optimize its performance in specific catalytic transformations. tut.ac.jp

Subtle changes to the modifier structure can lead to significant variations in catalytic outcomes. For instance, the modification of the C9-hydroxyl group has proven to be a particularly fruitful strategy. Ether derivatives, such as O-phenylthis compound, have been shown to induce an inversion of enantioselectivity in the hydrogenation of certain activated ketones on Pt/Al2O3 catalysts compared to the parent this compound. rsc.org This highlights the critical role of the modifier's conformation and its interaction with the substrate at the catalyst surface.

More complex derivatives are also being engineered. This compound-derived "bis-quat" phase-transfer catalysts were developed for the asymmetric synthesis of the drug letermovir. acs.org In another approach, this compound has been incorporated into the main chain of polymers, such as chiral squaramide polymers. tut.ac.jp These polymeric catalysts create a unique microenvironment that can enhance stereoselectivity and offer the practical benefits of easy recovery and reuse. tut.ac.jp Similarly, bridged silsesquioxanes containing bis-cinchonine derivatives have been prepared as solid, recyclable ligands for reactions like Sharpless dihydroxylation. rsc.org These novel materials combine the chiral-directing ability of the alkaloid with the robustness and handling advantages of a heterogeneous support. rsc.org

Table 1: Performance of Selected this compound Derivatives in Asymmetric Catalysis
Derivative TypeReactionKey FindingReference
O-Phenylthis compoundAsymmetric Hydrogenation of Activated KetonesInduces inversion of enantioselectivity compared to unmodified this compound. rsc.org
"Bis-quat" Phase Transfer CatalystConjugate Addition (Letermovir Synthesis)Machine learning-driven optimization led to a catalyst providing 89% enantiomeric excess (ee). acs.org
Chiral Squaramide PolymersAsymmetric Michael AdditionPolymeric catalyst afforded product in good yield with excellent stereoselectivity and could be reused. tut.ac.jp
Bridged SilsesquioxanesSharpless DihydroxylationHeterogenized ligand provided enantioselectivities up to 98% ee. rsc.org

Integration of this compound into Advanced Catalytic Systems (e.g., Continuous Flow, Microreactors)

The integration of this compound-based catalysts into advanced reactor technologies like continuous flow systems and microreactors represents a significant step towards more efficient, scalable, and sustainable chemical synthesis. uevora.pt These systems offer numerous advantages over traditional batch processes, including superior heat and mass transfer, improved safety, and the potential for automation. utwente.nlnih.gov

This compound and its derivatives have been successfully incorporated into various flow chemistry setups, often through immobilization on solid supports. uevora.pt This heterogenization is crucial for continuous processes, as it prevents the catalyst from being washed out of the reactor and allows for its reuse. uevora.pt An early example involved the use of a this compound-modified Pt/Al2O3 catalyst in a fixed-bed reactor for the asymmetric hydrogenation of ethyl pyruvate (B1213749) under supercritical conditions. nih.govd-nb.infobeilstein-journals.org

More recent research has explored a range of supports and reactor designs. Polystyrene-supported this compound has been used in a fluid-bed reactor for the asymmetric Michael addition, achieving enantioselectivity comparable to the homogeneous catalyst but with the benefit of a continuous setup. nih.govbeilstein-journals.org In the realm of microreactors, which offer even greater control over reaction conditions due to their high surface-area-to-volume ratios, this compound derivatives have been covalently attached to the inner walls using polymer brushes. utwente.nl These functionalized microreactors have been applied to Diels-Alder reactions, demonstrating moderate conversions and good enantioselectivities while maintaining catalytic activity over extended periods. utwente.nl

Table 2: Examples of this compound in Advanced Catalytic Systems
System TypeCatalystReactionKey Feature/ResultReference
Fixed-Bed ReactorThis compound-modified Pt/Al2O3Asymmetric Hydrogenation of Ethyl PyruvateEarly example of continuous flow asymmetric hydrogenation. nih.govd-nb.infobeilstein-journals.org
Fluid-Bed ReactorPolystyrene-supported this compoundAsymmetric Michael AdditionHigh yield and enantioselectivity comparable to batch reaction. nih.govbeilstein-journals.org
Wall-Coated MicroreactorThis compound-functionalized Polymer BrushesDiels-Alder ReactionDemonstrated long-term stability and catalytic activity in a microfluidic setup. utwente.nl
Packed-Bed Flow ReactorImmobilized Cinchonine-SquaramideAsymmetric Michael ReactionAchieved up to 99% yield and 97% ee; catalyst was recyclable. uevora.pt

Exploration of this compound in Biocatalysis and Chemoenzymatic Synthesis

The fields of biocatalysis and chemoenzymatic synthesis leverage the high selectivity of enzymes to perform challenging chemical transformations. nih.gov While this compound itself is a natural product, its primary role in this emerging area is not as a substrate for enzymatic modification but as a tool in chemoenzymatic strategies. researchgate.netrsc.org These strategies combine the best of chemical and biological catalysis to create efficient and stereoselective synthetic routes. rsc.org

One of the most established uses of this compound in this context is as a chiral resolving agent. wur.nl In this role, this compound is used to separate a racemic mixture of a chiral carboxylic acid. The basic this compound reacts with the racemic acid to form a pair of diastereomeric salts. Due to their different physical properties, these salts can often be separated by crystallization. Following separation, the pure enantiomer of the acid can be liberated by acidification. wur.nl This method is particularly valuable in the synthesis of enantiopure 1,4-dihydropyridine (B1200194) derivatives, where this compound is among the most preferred resolving agents. wur.nl

Furthermore, chemoenzymatic approaches are being developed for the synthesis of complex alkaloids, and this compound can be a key intermediate in these routes. researchgate.net Biocatalytic methods, using enzymes like hydrolases or aldolases, can be employed to create chiral building blocks from simple starting materials. rsc.org These enantiopure synthons can then be converted through a series of chemical steps into complex targets like this compound itself or its derivatives. researchgate.netrsc.org This convergence of biocatalysis and traditional synthesis opens up innovative and efficient pathways to valuable chiral molecules. rsc.org

Advanced Spectroscopic Techniques for In Situ Mechanistic Studies

A deep understanding of the reaction mechanism at a molecular level is crucial for the rational design of more effective catalysts. Advanced spectroscopic techniques, particularly those that can probe the catalyst surface in situ (under reaction conditions), are invaluable tools for elucidating the complex interactions between the this compound modifier, the substrate, and the catalyst. rsc.orgaip.org

Attenuated Total Reflection Infrared (ATR-IR) spectroscopy has emerged as a powerful method for studying the adsorption of this compound on metal catalyst surfaces like platinum. rsc.org In situ ATR-IR studies have revealed that the way this compound binds to the platinum surface is highly dependent on factors such as surface coverage and the solvent used. rsc.org For example, at low coverage, the quinoline (B57606) ring of the this compound molecule tends to lie nearly parallel to the metal surface, while at higher coverage, a more tilted adsorption mode is observed. rsc.org

These spectroscopic investigations provide direct evidence for the interactions that govern enantioselectivity. For the hydrogenation of ketopantolactone over a this compound-modified platinum catalyst, in situ ATR-IR studies combined with modulation excitation spectroscopy have been used to explore the formation of diastereomeric complexes on the catalyst surface. researchgate.net These studies have provided evidence for a crucial hydrogen bonding interaction (N–H⋯O) between the quinuclidine (B89598) nitrogen of the protonated modifier and the keto-carbonyl group of the substrate. rsc.org More recently, evidence for a C9-OH⋅⋅⋅OC bond contributing to the enantiodifferentiation has also been found, highlighting the bifunctional nature of the catalyst system. researchgate.netacs.org These detailed mechanistic insights, made possible by advanced spectroscopy, are essential for moving beyond trial-and-error approaches in catalyst development. rsc.org

Machine Learning and AI in this compound Catalyst Design and Optimization

This approach has been successfully applied to the optimization of this compound-derived catalysts. In one notable study, researchers sought to improve the enantioselectivity of a this compound-derived "bis-quat" phase-transfer catalyst used in the synthesis of the drug letermovir. acs.org An initial dataset from 177 different catalyst variations was used to train an ML model. The model, specifically a random forest algorithm using 2D molecular descriptors, was then used to predict more effective catalyst structures. This data-driven approach guided five subsequent rounds of optimization. The iterative process of synthesizing new catalysts, testing their performance, and feeding the data back into the model led to significant improvements in catalyst performance, ultimately identifying a catalyst that, after reaction condition optimization, provided the desired product with 89% enantioselectivity. acs.org This work demonstrates a powerful synergy between high-throughput synthesis, experimental testing, and machine learning for the rapid improvement of chiral catalysts. acs.org

Table 3: Iterative Improvement of this compound-Derived Catalyst via Machine Learning
Optimization StageMethodologyResultReference
Initial ScreeningExperimental synthesis and testing of 177 catalysts.Creation of the initial training dataset for the ML model. acs.org
ModelingA random forest model with 2D molecular descriptors was found to be most predictive.The model could predict enantioselectivity based on catalyst structure. acs.org
Iterative OptimizationFive rounds of ML-guided catalyst synthesis and testing.Model performance improved over time, guiding the design of better catalysts. acs.org
Final ResultReaction optimization for one of the best catalysts identified by ML.Achieved an improved enantioselectivity of 89% ee. acs.org

Q & A

Q. What are the key functional groups in cinchonidine, and how do they influence its reactivity in asymmetric catalysis?

this compound’s quinuclidine nitrogen (basic site) and hydroxyl group at C9 are critical for its chiral recognition and catalytic activity. Protonation of the quinuclidine nitrogen alters molecular conformation, enhancing interactions with metal surfaces (e.g., Pt) in enantioselective hydrogenation . The C9-OH can be modified to form ethers or esters, enabling tailored derivatives with varied steric/electronic profiles . For example, O-phenyl derivatives exhibit altered adsorption geometries on catalysts, impacting enantioselectivity .

Q. How can researchers design reproducible experiments to study this compound’s role in catalytic hydrogenation?

Follow guidelines for experimental rigor:

  • Detailed Protocols : Document catalyst preparation (e.g., Pt/Al₂O₃), solvent selection (e.g., acetic acid), and substrate-to-modifier ratios to ensure reproducibility .
  • Control Variables : Standardize temperature, pressure, and stirring rates. Compare results with unmodified catalysts to isolate this compound’s effects .
  • Data Transparency : Include raw data (e.g., enantiomeric excess calculations) in supplementary materials, adhering to journal standards .

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

  • Fluorescence Titration : Quantify binding constants (e.g., Ka = 1.43 × 10⁴ M⁻¹ for S-1–this compound complexes) using the Benesi-Hildebrand equation .
  • CD Spectroscopy : Identify Cotton effects to confirm diastereomeric interactions (e.g., H8BINOL sensors) .
  • TEM/SEM : Visualize self-assembled nanostructures (e.g., bamboo-like carbon nanotubes) to correlate morphology with recognition efficiency .

Advanced Research Questions

Q. How do structural modifications at C9 and C11 of this compound impact enantioselectivity in heterogeneous catalysis?

  • C9 Modifications : Electron-withdrawing groups (e.g., trifluoromethyl in O-[(3,5-bis(trifluoromethyl)phenyl]-cinchonidine) alter electronic density, weakening adsorption on Pt surfaces and reducing enantioselectivity .
  • C11 Silylation : Bulky substituents (e.g., triphenylsilyl) induce conformational strain, shifting the chiral pocket’s orientation and reversing stereochemical outcomes (e.g., β-isocinchonine vs. α-isocinchonine) .
  • Methodological Insight : Use DFT calculations to model adsorption geometries and validate with kinetic data (e.g., turnover frequencies) .

Q. How can researchers resolve contradictions in thermodynamic data for this compound stereoisomers?

  • Data Validation : Replicate calorimetry experiments (e.g., heats of combustion) with error margins <2 kcal mol⁻¹, noting discrepancies in historical measurements (e.g., ±20 kcal mol⁻¹ variability) .
  • Cross-Referencing : Compare results across derivatives (e.g., this compound vs. cinchonine) to isolate structural vs. experimental error sources .

Q. What advanced methodologies enable real-time monitoring of this compound’s interaction with chiral sensors?

  • AFM/STM : Track fluorescence quenching kinetics at single-molecule resolution (e.g., 6.4 × 10⁻⁷ mol this compound fully quenches S-1 sensors) .
  • In Situ Spectroscopy : Combine Raman and UV-vis to observe π–π stacking dynamics in H8BINOL-cinchonidine complexes .

Methodological Frameworks

How to formulate a PICOT-style research question for this compound’s biomedical applications?

  • PICOT Breakdown :
    • P opulation: In vitro models (e.g., Plasmodium-infected erythrocytes).
    • I ntervention: this compound derivatives with modified C9 substituents.
    • C omparison: Quinine or chloroquine as reference antimalarials.
    • O utcome: IC₅₀ values from dose-response assays.
    • T ime: 48-hour exposure periods .

Q. What strategies ensure robust data synthesis in this compound research?

  • Categorization : Organize findings into themes (e.g., synthesis, catalysis, bioactivity) with annotated citations .
  • Error Analysis : Quantify uncertainties in binding constants (e.g., ±5% for fluorescence titrations) and report confidence intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.